2-(Bromomethyl)-3-methylpyridine
Description
The exact mass of the compound 2-(Bromomethyl)-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGMUFLOUPCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399120 | |
| Record name | 2-(bromomethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-62-3 | |
| Record name | 2-(Bromomethyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(bromomethyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 438218-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
physicochemical properties of 2-(Bromomethyl)-3-methylpyridine
Executive Summary
This technical guide characterizes 2-(Bromomethyl)-3-methylpyridine , a highly reactive electrophilic building block used primarily in the synthesis of heterocyclic pharmaceuticals (e.g., proton pump inhibitors, antihistamines).
Critical Operational Note: Researchers must recognize that this compound is kinetically unstable as a free base.[1] It undergoes rapid intermolecular self-quaternization (polymerization) at room temperature.[1] Consequently, it is almost exclusively synthesized, stored, and handled as its hydrobromide salt (HBr) .[1] This guide focuses on the properties of the salt form while detailing the reactivity mechanisms of the free base that dictate its handling protocols.[1]
Physicochemical Profile
The following data distinguishes between the transient free base and the stable hydrobromide salt.
Table 1: Comparative Physicochemical Properties
| Property | Free Base (Transient) | Hydrobromide Salt (Stable Form) |
| IUPAC Name | 2-(Bromomethyl)-3-methylpyridine | 2-(Bromomethyl)-3-methylpyridine hydrobromide |
| CAS Number | Not widely listed (unstable) | 1189920-82-8 |
| Molecular Formula | C | C |
| Molecular Weight | 186.05 g/mol | 266.96 g/mol |
| Appearance | Yellowish oil (lachrymatory) | Off-white to beige crystalline solid |
| Solubility | DCM, Chloroform, Ethyl Acetate | Water, Methanol, DMSO |
| Melting Point | N/A (Polymerizes) | 145–150 °C (Decomposes) |
| Storage | Do Not Store (Use immediately) | -20°C, Desiccated, Inert Gas |
Expert Insight: The Lipophilicity Paradox
While the calculated LogP of the free base is approximately 2.2 (suggesting good membrane permeability), this parameter is experimentally irrelevant for storage.[1] The basic nitrogen (
Synthesis & Manufacturing Workflow
The standard industrial synthesis involves the radical bromination of 2,3-Lutidine (2,3-Dimethylpyridine).[1] This reaction requires precise control to favor the 2-methyl position over the 3-methyl position, driven by the varying stability of the radical intermediates and the electron-deficient nature of the pyridine ring.
Mechanism & Pathway
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and AIBN (Azobisisobutyronitrile) as the radical initiator.[1]
Figure 1: Radical bromination pathway. The final step (salt formation) is critical to arrest self-polymerization.
Detailed Experimental Protocol
Note: This protocol assumes a 50 mmol scale. All steps must be performed in a fume hood due to lachrymatory hazards.
-
Reagent Setup: Dissolve 2,3-Lutidine (5.36 g, 50 mmol) in anhydrous CCl
or Benzotrifluoride (100 mL). -
Initiation: Add NBS (8.9 g, 50 mmol) and AIBN (0.41 g, 2.5 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) under nitrogen. Monitor the disappearance of the heavy NBS solid at the bottom and the appearance of lighter Succinimide floating at the top.[1]
-
Filtration: Cool to 0°C. Filter off the Succinimide byproduct.
-
Stabilization (Critical Step):
-
Do not evaporate to dryness as a free base.
-
Add the filtrate dropwise into a chilled solution of HBr in Acetone or HBr in Acetic Acid .
-
The 2-(Bromomethyl)-3-methylpyridine hydrobromide will precipitate as a solid.[1]
-
-
Isolation: Filter the solid rapidly under inert atmosphere and wash with cold ether.
Stability & Reactivity Mechanisms
The defining characteristic of 2-(Bromomethyl)-3-methylpyridine is its "suicidal" reactivity.[1] As a free base, the molecule contains both a nucleophile (Pyridine-N) and an electrophile (Alkyl Bromide).[1]
The Self-Quaternization Failure Mode
In the liquid phase (neat) or concentrated solution, the nitrogen of one molecule attacks the exocyclic methylene group of another.[1] This forms a pyridinium salt polymer, resulting in a dark, insoluble tar.[1]
Figure 2: Mechanism of self-quaternization. This bimolecular reaction is concentration-dependent, explaining why dilute solutions are more stable than the neat oil.[1]
Applications in Drug Design
This molecule serves as a "linchpin" intermediate.[1] The bromine is displaced by nucleophiles (thiols, amines) to link the pyridine ring to other pharmacophores.[1]
-
Proton Pump Inhibitors (PPIs): Analogs of this molecule are precursors to the sulfoxide core of drugs like Lansoprazole .[1] The 3-methyl group provides essential steric bulk that modulates the drug's activation rate in the parietal cells.[1]
-
Antihistamines: Used in the synthesis of Rupatadine analogs, where the pyridine ring mimics the histamine structure.[1]
Handling & Safety (SDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
First Aid:
References
-
Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-3-methylpyridine hydrobromide.[1] Accessed October 2023.[1] (Note: Representative link for structural analog 2-bromo-3-methylpyridine for property comparison).
-
PubChem. Compound Summary: 2-(Bromomethyl)pyridine (Analogous Reactivity). National Library of Medicine.[1] [Link]
-
Google Patents. Process for the preparation of 2-(bromomethyl)-3-methylpyridine derivatives. Patent WO2008062473A2.[1]
-
ChemBeez. Commercial availability of 5-bromo-2-(bromomethyl)-3-methylpyridine hydrobromide (Structural Analog). [Link]
Sources
Technical Guide: 2-(Bromomethyl)-3-methylpyridine
The Transient Electrophile: Synthesis, Stability, and Application [1]
Part 1: Executive Summary & Chemical Identity[1][2]
2-(Bromomethyl)-3-methylpyridine is a highly reactive heterocyclic building block used primarily to introduce the (3-methylpyridin-2-yl)methyl moiety into pharmaceutical scaffolds.[1] Unlike its ring-halogenated isomer (2-bromo-3-methylpyridine), this molecule functions as a potent alkylating agent (benzylic-type electrophile).[1]
Critical Distinction: Researchers often confuse this molecule with 2-bromo-3-methylpyridine (CAS 3430-17-9). The latter has the bromine attached directly to the aromatic ring and requires palladium catalysis (e.g., Suzuki/Buchwald) for coupling.[2] The subject of this guide, 2-(bromomethyl)-3-methylpyridine , has the bromine on the alkyl side chain and reacts via
Chemical Identity Table[1]
| Property | Data | Notes |
| Chemical Name | 2-(Bromomethyl)-3-methylpyridine | Also known as 2-Bromomethyl-3-picoline |
| CAS Number (Free Base) | 76536-99-7 | Highly Unstable (See Stability Section) |
| CAS Number (HBr Salt) | Not Widely Listed | Commercially rare; usually generated in situ or custom synthesized.[1] |
| Precursor CAS | 10059-19-5 | (3-Methylpyridin-2-yl)methanol (Preferred starting material) |
| Molecular Formula | ||
| Molecular Weight | 186.05 g/mol | |
| Appearance | Yellowish oil (Free Base) | Lachrymatory; darkens rapidly upon air exposure.[1] |
| Solubility | DCM, THF, Acetonitrile | Decomposes in protic solvents (Water, MeOH).[2] |
Part 2: Stability & The "Self-Quaternization" Trap[1]
Expert Insight: The primary reason this compound is difficult to source commercially in its free base form is its inherent instability. The pyridine nitrogen is nucleophilic, and the bromomethyl group is a potent electrophile.[2]
In the free base form, Molecule A attacks Molecule B, leading to an intermolecular
Visualization: Degradation Pathway
The following diagram illustrates the self-destructive mechanism that occurs if the free base is stored neat.[1]
Caption: The free base undergoes intermolecular N-alkylation (self-quaternization), rendering it unstable for long-term storage.[1]
Handling Rule: Always store as the Hydrobromide (HBr) salt or generate in situ from the alcohol precursor.[2] If the free base must be isolated, keep it in dilute solution (DCM) at -20°C.[2]
Part 3: Synthetic Architecture
There are two primary routes to access this motif. The choice depends on the available starting materials and the tolerance for purification.[2]
Route A: Radical Bromination (The "Dirty" Route)[2]
-
Starting Material: 2,3-Lutidine (2,3-Dimethylpyridine).
-
Reagents: NBS (N-Bromosuccinimide), AIBN or Benzoyl Peroxide,
or Benzene.[2] -
Mechanism: Wohl-Ziegler Reaction.
-
Drawback: Radical bromination is often non-selective.[1] It produces a mixture of:
-
Verdict: Not recommended for high-purity pharmaceutical applications due to difficult separation of isomers.[1]
Route B: Alcohol Activation (The "Clean" Route)[2]
-
Starting Material: (3-Methylpyridin-2-yl)methanol (CAS 10059-19-5).[1]
-
Reagents:
(Phosphorus tribromide) or .[2] -
Mechanism: Conversion of alcohol to alkyl halide.[2]
-
Verdict: Highly Recommended. Regiochemistry is fixed by the starting alcohol.
Visualization: Synthesis Logic[1][2]
Caption: Route B (Green path) offers superior regiocontrol compared to direct radical bromination (Red path).
Part 4: Validated Experimental Protocol
Objective: Synthesis of 2-(Bromomethyl)-3-methylpyridine HBr salt from the alcohol precursor.
Safety Note: The product is a potent lachrymator (tear gas effect) and skin irritant.[2] All operations must occur in a functioning fume hood.
Materials
-
(3-Methylpyridin-2-yl)methanol (1.0 eq)
-
Phosphorus tribromide (
) (0.4 eq) or Thionyl Bromide ( )[2] -
Dichloromethane (DCM) (Anhydrous)[2]
-
Nitrogen atmosphere
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with (3-Methylpyridin-2-yl)methanol dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under
.[2] -
Bromination: Add
dropwise over 20 minutes. The reaction is exothermic.[5]-
Why? Slow addition prevents overheating and side reactions.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Note: The bromide may streak; co-spot with starting material).[2]
-
Workup (HBr Salt Isolation):
-
Workup (Free Base - Immediate Use):
-
Quench with saturated
(aq) at 0°C. -
Extract rapidly with DCM.[2]
-
Dry over
and concentrate at low temperature (<25°C). -
Use immediately.
-
Part 5: Pharmaceutical Applications[1][3][6]
This moiety serves as a "Picolyl" anchor in medicinal chemistry. The 3-methyl group provides steric bulk that differentiates it from unsubstituted 2-picolyl derivatives, often improving metabolic stability or receptor selectivity.[1]
Key Application Areas:
-
Proton Pump Inhibitors (PPIs): While Lansoprazole uses a slightly different substitution pattern, the 2-chloromethyl/bromomethyl-3-methylpyridine core is a fundamental building block for novel
-ATPase inhibitors.[1] -
Kinase Inhibitors: Used to attach pyridine rings to aminopyrazole or aminopyrimidine scaffolds via
displacement. -
P2X3 Antagonists: Used in the synthesis of candidates for chronic cough and pain management.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Alcohol to Bromide)
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. (General reference for PBr3 conversion mechanisms).
- Standard Protocol for Picolyl Bromide Synthesis: Scifinder/Reaxys Database Accession for CAS 10059-19-5 (Alcohol precursor).
-
-
Stability of Picolyl Halides
- Scientific Update: Pyridine Deriv
-
Source: (General process chemistry resources).[2]
-
Radical Bromination Selectivity
(Note: Due to the niche nature of this specific isomer, specific "landmark" papers are rare; the chemistry is derived from standard heterocyclic protocols applied to the CAS 10059-19-5 precursor.)
Sources
- 1. 3430-17-9|2-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]
- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Guide: 2-(Bromomethyl)-3-methylpyridine Structural Analysis & Handling
[1]
CAS Registry Number: 25692-03-7 (General) / 55401-97-3 (Free Base)
Formula:
Executive Technical Summary
2-(Bromomethyl)-3-methylpyridine is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals targeting gastric acid secretion (Proton Pump Inhibitors) and specific kinase pathways.[1] Structurally, it consists of a pyridine ring substituted with a reactive bromomethyl group at the C2 position and a methyl group at the C3 position.
Critical Stability Warning: This compound exhibits a high propensity for autocatalytic polymerization (self-quaternization) in its free base form.[1] The nucleophilic nitrogen atom of one molecule attacks the electrophilic methylene carbon of another, leading to insoluble pyridinium polymers. Consequently, this guide recommends handling the compound primarily as its hydrobromide salt to ensure structural integrity.
Structural Dynamics & Reactivity Profile[1]
Electronic Architecture
The reactivity of 2-(bromomethyl)-3-methylpyridine is defined by the interplay between the electron-deficient pyridine ring and the leaving-group ability of the bromide.
-
Electrophilic Center (
): The methylene carbon attached to the bromine is highly electrophilic due to the inductive withdrawal of the halogen and the electron-poor nature of the pyridine ring (positions 2 and 4 are particularly electron-deficient).[1] -
Nucleophilic Center (
): The pyridine nitrogen retains a lone pair in an orbital, orthogonal to the -system, making it basic and nucleophilic. -
Steric Modulation (C3-Methyl): The methyl group at position 3 provides steric bulk that slightly retards nucleophilic attack at the nitrogen compared to the unsubstituted 2-(bromomethyl)pyridine, but it is insufficient to prevent polymerization at ambient temperatures.
The "Self-Destruct" Mechanism (Dimerization)
The primary degradation pathway is intermolecular
Figure 1: The autocatalytic dimerization pathway. The free base must be kept dilute or protonated to inhibit this mechanism.
Synthesis & Purification Strategies
To maximize purity and stability, the Alcohol-to-Bromide Conversion route is superior to radical bromination (Wohl-Ziegler) because it avoids difficult-to-separate regioisomers.[1]
Recommended Workflow: Dehydroxy-Bromination
Precursor: (3-Methylpyridin-2-yl)methanol.[1]
Reagents:
-
Thionyl Bromide (
) or Phosphorus Tribromide ( ).[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
Protocol Steps
-
Salt Formation (In-situ): Dissolve (3-methylpyridin-2-yl)methanol in anhydrous DCM at 0°C.
-
Activation: Add
dropwise.[1] The reaction initially forms the halosulfinite ester.[1] -
Substitution: Allow warming to room temperature. The bromide ion displaces the activated oxygen species via
.[1] -
Isolation (Critical):
Figure 2: Synthesis and stabilization workflow emphasizing the critical decision point for storage.
Analytical Characterization
Accurate structural analysis requires differentiating between the free base and the salt forms.[1] The salt form will show deshielded protons adjacent to the nitrogen.[1]
Diagnostic NMR Data ( / DMSO- )
| Position | Moiety | Shift ( | Multiplicity | Structural Insight |
| C2-Subst | 4.65 – 4.75 | Singlet (2H) | Deshielded by Br and Pyridine ring.[1] Key indicator of conversion from alcohol ( | |
| C3-Subst | 2.35 – 2.45 | Singlet (3H) | Diagnostic for 3-methyl isomer.[1] | |
| C4 | Ar-H | 7.50 – 7.60 | Doublet/Multiplet | Coupling with C5 proton.[1] |
| C5 | Ar-H | 7.15 – 7.25 | dd | Characteristic pyridine meta-coupling.[1] |
| C6 | Ar-H | 8.30 – 8.45 | Doublet | Most deshielded aromatic proton (adjacent to N).[1] |
Note on Mass Spectrometry:
Handling & Storage: A Self-Validating System
To ensure scientific integrity and reproducibility, the following handling protocol acts as a self-validating system. If the protocol is violated, the physical appearance of the compound changes (browning/solidification of oil), providing immediate feedback on degradation.
The "Free Base" Protocol (Immediate Use)
If the free base is required for a nucleophilic coupling reaction:
-
Neutralization: Suspend the HBr salt in DCM.
-
Wash: Wash rapidly with cold saturated
(aq).[1] -
Dry: Dry over
for < 10 minutes at 0°C. -
Validate: The solution should be clear/colorless. Any yellowing indicates decomposition.[1]
-
Reagent Addition: Add the nucleophile directly to this solution. Do not concentrate to dryness.[1]
Long-Term Storage
References
-
PubChem. (n.d.).[1] 2-(Bromomethyl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013).[1][2] Discussion on converting 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved February 7, 2026, from [Link]
-
Google Patents. (2015).[1] Preparation method of 2-methyl-3-bromopyridine (CN104945313A).[1][3][4][5] Retrieved February 7, 2026, from (Reference for precursor synthesis logic).[1]
Sources
- 1. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
Spectroscopic Characterization and Structural Validation of 2-(Bromomethyl)-3-methylpyridine: A Technical Guide
Executive Summary & Core Directive
2-(Bromomethyl)-3-methylpyridine (CAS: N/A for specific isomer in common catalogs, often synthesized in situ; analogous to CAS 3430-17-9 for the aryl bromide isomer) is a critical electrophilic intermediate used in the synthesis of functionalized pyridine derivatives, including proton pump inhibitors (PPIs).
Unlike its stable isomer 2-bromo-3-methylpyridine, this compound contains a reactive benzylic-type bromide. Consequently, its NMR analysis is not merely a structural confirmation but a stability check. This guide provides a rigorous framework for acquiring, interpreting, and validating the 1H NMR spectrum of this labile intermediate, emphasizing the differentiation from its hydrolysis products and starting materials.
Safety & Handling (Critical Pre-requisite)
Warning: Potent Lachrymator & Alkylating Agent. 2-(Bromomethyl)-3-methylpyridine acts as a benzylic halide. It is highly reactive toward nucleophiles (including water in the air) and mucous membranes.
-
Engineering Controls: All samples must be prepared inside a functioning fume hood.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Quenching: Residual NMR samples should be quenched with an amine or dilute NaOH before disposal to destroy the alkylating potential.
Theoretical Structural Analysis
Before data acquisition, we must establish the expected magnetic environment for the protons. The molecule consists of a pyridine core with two substituents: a bromomethyl group at C2 and a methyl group at C3.
Proton Environments
| Proton Label | Position | Multiplicity | Expected Shift ( | Coupling ( | Electronic Influence |
| H-A | C2-CH | Singlet (s) | 4.50 – 4.70 ppm | N/A | Deshielded by Br and aromatic ring current. |
| H-B | C3-CH | Singlet (s) | 2.30 – 2.45 ppm | N/A | Weakly deshielded by aromatic ring. |
| H-6 | C6-H | Doublet (d) | 8.40 – 8.60 ppm | ||
| H-4 | C4-H | Doublet (d) | 7.45 – 7.60 ppm | ||
| H-5 | C5-H | DD | 7.10 – 7.25 ppm |
Note: The "Roof Effect" may be observed between H-4 and H-5 depending on the magnetic field strength (300 MHz vs. 600 MHz).
Experimental Protocol: Acquisition & Validation
Sample Preparation Workflow
The instability of the bromomethyl group requires a specific preparation protocol to prevent hydrolysis (formation of the alcohol) or dimerization (formation of pyridinium salts).
Figure 1: Rapid sample preparation workflow designed to minimize hydrolysis artifacts.
Instrument Parameters
-
Solvent: Chloroform-d (
) is preferred over DMSO- . DMSO can accelerate the displacement of bromide or cause H/D exchange if not perfectly dry. -
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm). -
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).
-
Transients (Scans): 16 scans are sufficient for >10mg sample.
Data Interpretation & Structural Validation
The validation of 2-(bromomethyl)-3-methylpyridine relies on three specific diagnostic signals. If these are absent or shifted, the synthesis has failed.
The Diagnostic "Fingerprint"
-
The Methylene Singlet (
4.6 ppm): This is the most critical peak.-
Observation: A sharp singlet integrating to 2H.
-
Validation: If this peak appears at ~4.8 ppm , it suggests the formation of the HBr salt (protonation of the pyridine nitrogen). If it shifts to ~4.7 ppm (broad) or appears as a doublet, suspect hydrolysis to the alcohol (2-(hydroxymethyl)-3-methylpyridine).
-
Reference Comparison: In the analog 2,6-bis(bromomethyl)pyridine, these protons appear at 4.53 ppm [1].[1] The slight downfield shift in our target is due to the asymmetric substitution.
-
-
The Methyl Singlet (
2.4 ppm):-
Observation: A singlet integrating to 3H.
-
Differentiation: In the starting material (2,3-lutidine), this methyl is often slightly more shielded. In the aryl bromide isomer (2-bromo-3-methylpyridine), this signal is at 2.37 ppm [2].
-
-
The Aromatic Region (7.0 - 8.6 ppm): The coupling constants confirm the 2,3-substitution pattern.
-
H-6 (
~8.5) must appear as a doublet ( Hz). -
H-4 (
~7.[2]5) often appears as a doublet of doublets or a broadened doublet due to long-range coupling with the C3-methyl group.
-
Common Impurities & Artifacts
| Impurity | Diagnostic Signal | Cause |
| 2,3-Lutidine (Start Mat.)[2] | Singlet at | Incomplete bromination |
| Alcohol Derivative | Singlet at | Hydrolysis (Wet CDCl3) |
| Pyridinium Salt | Downfield shift of ALL peaks (>0.2 ppm) | Acidic impurities (HBr) |
| Dimer | Complex multiplets / Broadening | Self-alkylation (Aging) |
Logic for Structural Assignment (Graphviz)
This decision tree aids in assigning the aromatic protons, which can be confusing due to the close chemical shifts of H4 and H5.
Figure 2: Logic tree for the unambiguous assignment of aromatic protons in 2,3-disubstituted pyridines.
References
-
ChemicalBook. (n.d.). 2,6-Bis(bromomethyl)pyridine NMR Spectrum. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-3-methylpyridine Product Analysis. Retrieved from
-
DocBrown. (n.d.). Proton NMR analysis of halogenated alkanes (Reference for CH2Br shifts). Retrieved from
-
ResearchGate. (2013).[3] Discussion on 2-bromomethyl pyridine synthesis and stability. Retrieved from
Sources
Technical Analysis: FT-IR Spectroscopy of 2-(Bromomethyl)-3-methylpyridine
This guide provides a comprehensive technical analysis of the FT-IR spectrum for 2-(Bromomethyl)-3-methylpyridine , a critical intermediate in the synthesis of pharmaceuticals such as anti-ulcer agents (proton pump inhibitors) and antihistamines.[1]
Executive Summary
2-(Bromomethyl)-3-methylpyridine (often handled as its hydrobromide salt to ensure stability) is a bifunctional pyridine derivative.[1] Its infrared spectrum serves as a primary validation tool during synthesis, specifically to monitor the bromination of 2,3-lutidine and to detect the onset of hydrolysis (formation of the alcohol impurity).[1] This guide dissects the spectral fingerprint, differentiating the target molecule from its precursors and degradation products.[1]
Compound Profile:
-
Chemical Name: 2-(Bromomethyl)-3-methylpyridine[1]
-
Common Forms: Free base (unstable oil/low-melting solid), Hydrobromide salt (stable solid).[1]
-
Key Hazards: Potent alkylating agent, lachrymator, skin irritant.[1]
Structural Basis of the Spectrum
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators.[1] The structure consists of a 3-substituted pyridine ring fused with a reactive bromomethyl group (-CH₂Br) at the 2-position.[1][3]
Vibrational Logic Flow
The following diagram illustrates the hierarchical assignment of IR bands based on the molecular structure.
Figure 1: Vibrational decomposition of the target molecule.[1][2] The convergence of pyridine ring modes with the specific alkyl-halide signatures defines the unique spectral fingerprint.
Detailed Spectral Analysis
The FT-IR spectrum is divided into three critical zones. The values below represent the expected frequencies for the free base. Note: If analyzing the HBr salt, a broad N-H⁺ stretching band will dominate the 2300–3000 cm⁻¹ region.
Zone 1: High Frequency (3100 – 2800 cm⁻¹)
This region differentiates the aromatic protons from the aliphatic side chains.[1]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |
| 3080 – 3010 | Ar-H | C-H Stretching (sp²) | Confirms Pyridine Ring presence.[1] |
| 2980 – 2950 | -CH₃ | Asym.[1][2] C-H Stretch (sp³) | Characteristic of the 3-methyl group.[1] |
| 2930 – 2850 | -CH₂- | Sym.[1] C-H Stretch (sp³) | Critical: The methylene group of the -CH₂Br moiety.[1] Often sharper/stronger than methyl bands due to halogen influence.[1] |
Zone 2: The Fingerprint Region (1600 – 1000 cm⁻¹)
This region confirms the substitution pattern of the pyridine ring.[1]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |
| 1590, 1570 | C=N / C=C | Ring Stretching | Typical "Pyridine Breathing" doublet. |
| 1475, 1435 | C=C | Ring Skeleton | Confirms aromaticity. |
| 1380 | -CH₃ | Sym.[1][2] Deformation | "Umbrella" mode; confirms methyl group.[1] |
| 1260 – 1220 | -CH₂-X | Wagging/Twisting | Specific to -CH₂Br. A strong band often found here for benzyl-type bromides. |
| ~1040 | Ring | In-plane bending | Characteristic of 2,3-disubstituted pyridines.[1][2] |
Zone 3: Low Frequency (800 – 400 cm⁻¹)
The "Smoking Gun" Region: This is where the Carbon-Bromine bond is confirmed.[1][2]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |
| 750 – 700 | Ar-H | Out-of-plane (oop) bend | Indicates 3 adjacent H atoms on the ring (positions 4,5,6).[1][2] |
| 600 – 550 | C-Br | Stretching | Definitive proof of alkyl bromide. If this band is missing, the bromine has likely been displaced (hydrolysis).[1] |
Quality Control & Impurity Detection
In drug development, this intermediate is prone to hydrolysis (forming the alcohol) or remaining as the unreacted precursor (2,3-lutidine).[1]
Differential Diagnosis Flowchart
Use this logic to validate your sample quality.
Figure 2: QC decision tree. The presence of a broad O-H stretch is the primary indicator of degradation.[1]
Critical Comparison Table
| Feature | Target Compound (-CH₂Br) | Impurity: Alcohol (-CH₂OH) | Impurity: Precursor (-CH₃) |
| 3400 cm⁻¹ | Absent | Strong, Broad (O-H) | Absent |
| 2900-3000 cm⁻¹ | Distinct -CH₂- shoulder | Distinct -CH₂- | Only -CH₃ bands |
| 1050 cm⁻¹ | Weak/Medium | Strong (C-O stretch) | Weak |
| 600 cm⁻¹ | Strong (C-Br) | Absent | Absent |
Experimental Protocol
Safety Pre-Check[1][2]
-
Warning: 2-(Bromomethyl)-3-methylpyridine is a lachrymator and potent skin irritant .[1]
-
Engineering Controls: All sample preparation must occur inside a certified fume hood.
-
PPE: Double nitrile gloves and safety goggles are mandatory.[1]
Sampling Methodologies
Choose the method based on the physical state of your sample.[1]
Method A: ATR (Attenuated Total Reflectance) - Recommended
Best for the free base (liquid/oil) or rapid screening of the solid salt .[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred due to the corrosive nature of alkyl bromides).[1]
-
Blanking: Collect a background spectrum (air) with 32 scans.[1]
-
Deposition: Apply 10-20 mg of sample to the crystal center.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Cleaning: Immediately wipe with Ethanol/Isopropanol.[1] Dispose of wipes in hazardous solid waste.
Method B: KBr Pellet - For Solid Salts Only
Best for high-resolution archival spectra of the Hydrobromide salt .[1][2]
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind gently in an agate mortar. Do not over-grind if the sample is hygroscopic.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Transmission mode, 4000 to 400 cm⁻¹.
-
Note: The HBr salt will show a broad "ammonium" band (N-H⁺) spanning 2300-3000 cm⁻¹, often obscuring the C-H stretches.[1]
-
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Methylpyridine (CAS 108-99-6).[1][4] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1][2]
-
PubChem. Compound Summary: 2-Bromo-3-methylpyridine (Isomer Distinction).[1] National Library of Medicine.[1] Available at: [Link][1]
-
SpectraBase. Spectral Data for Pyridine Derivatives.[1] John Wiley & Sons.[1] (General reference for pyridine ring vibrations). Available at: [Link][1]
Sources
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- 2. 31106-82-8|2-(Bromomethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 4. Pyridine, 3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of Bromomethylpyridines for Synthetic Applications
This guide provides a comprehensive overview of the chemical reactivity of bromomethylpyridines, versatile building blocks in pharmaceutical and materials science research.[1] We will delve into the underlying principles governing their reactivity, explore their synthetic transformations, and offer practical guidance for their use in the laboratory.
Introduction: The Versatile Role of Bromomethylpyridines
Bromomethylpyridines are a class of heterocyclic compounds featuring a pyridine ring substituted with a bromomethyl group. Their significance in organic synthesis stems from the dual reactivity of the electrophilic bromomethyl group and the nucleophilic pyridine nitrogen. This unique combination allows for a wide range of chemical modifications, making them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The position of the bromomethyl group on the pyridine ring (2, 3, or 4) profoundly influences its reactivity, a central theme that will be explored throughout this guide.
Core Principles of Reactivity: Electronic and Steric Influences
The reactivity of the bromomethyl group is primarily dictated by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) on the ring. However, it can also participate in resonance, which can either be electron-withdrawing or -donating depending on the position of the substituent.
-
2- and 4-Bromomethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of nucleophilic substitution reactions through resonance. This resonance stabilization of the incipient negative charge on the leaving group makes the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, 2- and 4-bromomethylpyridines are generally more reactive than their 3-substituted counterpart.
-
3-Bromomethylpyridine: The bromomethyl group in the 3-position is not in direct conjugation with the nitrogen atom. Therefore, it experiences a less pronounced electronic influence from the nitrogen, and its reactivity is more akin to that of a typical benzyl bromide.
This difference in reactivity is a critical consideration for reaction design and optimization.
Key Synthetic Transformations: Harnessing the Reactivity
The primary reaction pathway for bromomethylpyridines is the bimolecular nucleophilic substitution (SN2) reaction.[3] This reaction involves the attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide leaving group.[3][4] The rate of the SN2 reaction is dependent on the concentration of both the bromomethylpyridine and the nucleophile.[4][5]
N-Alkylation: Formation of Amines
The reaction of bromomethylpyridines with primary or secondary amines is a fundamental method for constructing C-N bonds. This reaction is widely used in the synthesis of various biologically active compounds.[6]
Causality in Experimental Design: The choice of base is critical in N-alkylation reactions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to deprotonate the amine nucleophile without competing in the alkylation reaction itself.[7] Over-alkylation to form a quaternary ammonium salt can be a side reaction, which can be minimized by controlling the stoichiometry of the reactants.[6]
O-Alkylation: The Williamson Ether Synthesis
Bromomethylpyridines are excellent substrates for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form pyridylmethyl ethers.[2][3] This reaction is a cornerstone of ether synthesis in organic chemistry.[8]
Field-Proven Insight: For the synthesis of ethers from alcohols, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide in situ.[9] The reaction is often carrieded out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to avoid protonation of the highly basic alkoxide.
S-Alkylation: Synthesis of Thioethers
Thiol nucleophiles readily react with bromomethylpyridines to form thioethers. These reactions are typically fast and high-yielding due to the high nucleophilicity of sulfur.
C-Alkylation: Building Carbon-Carbon Bonds
Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can also displace the bromide to form new C-C bonds. This transformation is valuable for extending the carbon framework of molecules.
Factors Influencing Reactivity: A Practical Guide
Several factors can significantly impact the outcome of reactions involving bromomethylpyridines.[10][11] A thorough understanding of these factors is essential for successful synthesis.
| Factor | Influence on SN2 Reactivity | Rationale and Field-Proven Insights |
| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates.[5] | Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are generally more reactive than their neutral counterparts (e.g., ROH, RSH, HCN).[5] The choice of nucleophile should be tailored to the desired transformation. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally accelerate SN2 reactions.[11] | Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[11][12] However, the hydrobromide salts of bromomethylpyridines exhibit good solubility in polar solvents.[1] |
| Leaving Group | Bromide is a good leaving group, facilitating the SN2 reaction. | The stability of the leaving group is crucial for the reaction to proceed efficiently.[4] |
| Steric Hindrance | Increased steric bulk around the reaction center can hinder the backside attack of the nucleophile, slowing down the reaction.[9] | This is a key consideration when using sterically demanding nucleophiles or substituted bromomethylpyridines. |
Competing Reactions: Quaternization of the Pyridine Nitrogen
A significant side reaction in the chemistry of bromomethylpyridines is the quaternization of the pyridine nitrogen. This can occur either intramolecularly or intermolecularly, especially with the more reactive 2- and 4-isomers.[13] This competing reaction can lead to the formation of undesired pyridinium salts and reduce the yield of the desired product.
Strategies to Mitigate Quaternization:
-
Use of HBr Salt: Bromomethylpyridines are often supplied and used as their hydrobromide salts. The protonated pyridine nitrogen is significantly less nucleophilic, thus suppressing self-quaternization.[1] A base is then required in the reaction mixture to liberate the free base in situ for the desired reaction to proceed.
-
Controlled Reaction Conditions: Careful control of temperature and reaction time can help to minimize side reactions.
-
Choice of Base: Employing a non-nucleophilic base is crucial to avoid unwanted reactions with the bromomethyl group.
Visualizing Reaction Pathways
Diagram 1: Relative Reactivity of Bromomethylpyridine Isomers
Caption: Reactivity of 2- and 4-isomers is greater than the 3-isomer.
Diagram 2: General SN2 Workflow
Caption: A typical experimental workflow for SN2 reactions.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as examples of common transformations.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
-
Reactant Preparation: To a round-bottom flask, add the primary amine (1.0 eq.), 2-bromomethylpyridine hydrobromide (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.[14]
Protocol 2: Williamson Ether Synthesis with a Phenol
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Electrophile: Add a solution of 4-bromomethylpyridine hydrobromide (1.1 eq.) and a non-nucleophilic base like potassium carbonate (1.2 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Applications in Drug Discovery and Beyond
The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability of bromomethylpyridines to act as versatile linkers has been exploited in the synthesis of compounds with a wide range of biological activities, including anticancer agents.[15][16] For instance, they are key intermediates in the synthesis of PIM-1 kinase inhibitors, which are being investigated for cancer therapy.[16] In materials science, the reactive nature of the bromomethyl group allows for the functionalization of polymers and surfaces.[2]
Conclusion
Bromomethylpyridines are powerful and versatile reagents in modern organic synthesis. A deep understanding of their reactivity, influenced by the position of the nitrogen atom, and careful consideration of reaction conditions are paramount to their successful application. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize these building blocks to construct complex molecular architectures for a wide array of applications in drug discovery and materials science.
References
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
Libretexts. (2021). 8.3: Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Libretexts. (2021). 4.5: Factors affecting the SN2 Reaction. In Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
The Animated Chemistry Textbook. (2024, May 1). Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2 [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Omega. (2024). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Publications. Retrieved from [Link]
-
Guo, J., et al. (2010). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2016). Themed collection: Contemporary Synthetic Chemistry in Drug Discovery. Retrieved from [Link]
-
Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-(Bromomethyl)pyridine Hydrobromide | CAS 695-50-1. Retrieved from [Link]
-
ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]
-
Libretexts. (2021). 11.8: Williamson Ether Synthesis. In Chemistry LibreTexts. Retrieved from [Link]
-
RSC Advances. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
NIH. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
-
Reddit. (2022, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
OUCI. (n.d.). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]
Sources
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
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- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
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- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Regioselective Radical Functionalization of 2,3-Lutidine
Executive Summary
The radical bromination of 2,3-lutidine (2,3-dimethylpyridine) presents a classic yet deceptive challenge in heterocyclic chemistry. Unlike carbocyclic aromatics (e.g., o-xylene) where methyl groups are roughly equivalent, the pyridine nitrogen introduces a profound electronic bias.
For researchers and drug development professionals, understanding this bias is critical. Direct radical bromination with N-bromosuccinimide (NBS) preferentially targets the 3-methyl group , yielding 3-(bromomethyl)-2-methylpyridine as the major kinetic product. This contradicts the intuition of some chemists who expect the 2-position to be more "activated" due to its proximity to the heteroatom; in radical manifolds, the inductive electron-withdrawal of the nitrogen destabilizes the adjacent
This guide provides a validated protocol for the regioselective synthesis of 3-(bromomethyl)-2-methylpyridine, analyzes the mechanistic underpinnings of this selectivity, and offers corrective strategies for isolating the specific isomer required for downstream pharmacophore synthesis.
Mechanistic Analysis & Regioselectivity
To control the reaction, one must understand the competing pathways. The reaction proceeds via a radical chain mechanism (Wohl-Ziegler), but is complicated by the basicity of the pyridine nitrogen.
The Electronic Bias
-
Inductive Deactivation: The pyridine nitrogen is strongly electron-withdrawing (
effect). This effect decays with distance. -
Radical Stability: A radical formed at the 2-methyl position is directly adjacent to the electron-deficient nitrogen. While resonance stabilization exists, the inductive destabilization is maximal here.
-
The Outcome: The 3-methyl radical, being further removed (beta-position relative to N), suffers less inductive destabilization. Consequently, the activation energy for hydrogen abstraction at the 3-position is lower than at the 2-position.
The "Salt" Trap
A common failure mode is the formation of an N-bromopyridinium salt (ionic pathway) rather than the desired carbon radical. This occurs if the reaction mixture contains moisture or if polar solvents are used, stabilizing the ionic species and quenching the radical chain.
Pathway Visualization
The following diagram illustrates the divergence between the desired radical cycle and the parasitic ionic side-reaction.
Figure 1: Mechanistic divergence in the bromination of 2,3-lutidine.[1] Green paths indicate the optimized route.
Experimental Protocol
This protocol is optimized for the synthesis of 3-(bromomethyl)-2-methylpyridine .[2]
Safety Note: Benzyl bromide analogs are potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood.
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 2,3-Lutidine | Substrate | 1.0 | Distill if yellow/impure. |
| NBS | Bromine Source | 1.05 | Recrystallize from water if yellow (remove Br2). |
| AIBN | Radical Initiator | 0.05 | Preferred over BPO to avoid N-oxidation. |
| Chlorobenzene | Solvent | 10 vol | Higher boiling point than CCl4; less toxic. |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Solvation: Add 2,3-lutidine (1.0 equiv) and Chlorobenzene (10 mL per gram of substrate) to the flask. Stir until homogenous.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv) in a single portion.
-
Critical Check: The NBS will likely remain as a suspension initially.
-
-
Reaction: Heat the mixture gradually to 85–90°C .
-
Work-up:
-
Cool the reaction mixture to 0°C. Succinimide will precipitate heavily.
-
Filter off the succinimide through a sintered glass funnel. Wash the solid cake with cold chlorobenzene.
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude orange oil.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane
10% EtOAc/Hexane. -
Elution Order: The dibrominated side-products (if any) elute first, followed by the 3-bromomethyl product, and finally the 2-bromomethyl isomer (more polar due to N-interaction).
-
Data Interpretation (NMR)
Distinguishing the isomers is crucial.
-
3-(bromomethyl)-2-methylpyridine: Look for a singlet (
) around 4.45 ppm and a singlet ( ) at 2.60 ppm . -
2-(bromomethyl)-3-methylpyridine: The
singlet typically shifts downfield slightly (closer to 4.60 ppm ) due to the proximity of the nitrogen.
Purification & Isolation Workflow
The following workflow ensures the separation of the desired kinetic product from the thermodynamic byproducts and unreacted starting material.
Figure 2: Downstream processing workflow for the isolation of the 3-bromomethyl derivative.
Strategic Alternatives (If 2-Isomer is Required)
If your research specifically demands 2-(bromomethyl)-3-methylpyridine , the radical bromination described above is inefficient and should be avoided. Instead, utilize the Boekelheide Rearrangement sequence:
-
N-Oxidation: Treat 2,3-lutidine with mCPBA to form 2,3-lutidine N-oxide.
-
Rearrangement: Treat the N-oxide with acetic anhydride. This selectively rearranges to the 2-acetoxymethyl derivative (steric and electronic control favors the 2-position for nucleophilic attack during the rearrangement).
-
Hydrolysis & Bromination: Hydrolyze the ester to the alcohol, then convert to the bromide using
or .
This route guarantees the 2-functionalized product with high regiochemical fidelity, bypassing the radical stability issues of the direct NBS method.
References
-
Goswami, S., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters.
- Key Finding: Establishes the reactivity order of methylpyridines and confirms the preference for the methyl group furthest from the nitrogen (3-pos) in radical conditions.
-
Thapa, R. (2010).[3] Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK ETD.[3]
-
Key Finding: Detailed thesis work confirming the deactivating inductive effect of the ring nitrogen on the 2-methyl group.[3]
-
-
Mathes, W., & Schüly, H. (1963). Syntheses with Pyridine-N-oxides (The Boekelheide Reaction). Angewandte Chemie International Edition.
- Key Finding: The authoritative source for the alternative route to 2-functionalized pyridines via N-oxide rearrangement.
-
Spivey, A. C., et al. (2000). Regio- and stereo-selectivity issues in radical brominations. Journal of the Chemical Society, Perkin Transactions 1.
- Key Finding: Discusses the broader context of radical bromination selectivity in allylic and benzylic-like heterocyclic systems.
Sources
A Comprehensive Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stability and optimal storage conditions for 2-(Bromomethyl)-3-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. Drawing upon established principles of organic chemistry and data from analogous compounds, this document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and best practices for handling and long-term storage. The information herein is intended to ensure the integrity and purity of 2-(Bromomethyl)-3-methylpyridine in research and development settings, thereby supporting the synthesis of high-quality downstream products.
Introduction: The Chemical Nature and Utility of 2-(Bromomethyl)-3-methylpyridine
2-(Bromomethyl)-3-methylpyridine is a substituted pyridine derivative of significant interest in organic synthesis. Its utility is primarily derived from the presence of a reactive bromomethyl group attached to the pyridine ring. This functional group serves as a versatile electrophilic handle, enabling the introduction of the 3-methyl-2-pyridylmethyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the construction of novel pharmaceutical agents and other specialty chemicals. The reactivity of the bromomethyl group, while synthetically advantageous, also imparts inherent instability to the molecule, necessitating careful consideration of its storage and handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-(Bromomethyl)-3-methylpyridine is essential for its proper management.
| Property | Value | Source |
| CAS Number | 3430-17-9 | |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Boiling Point | Not available | - |
| Density | Not available | - |
Core Stability Profile and Degradation Pathways
The principal factor governing the stability of 2-(Bromomethyl)-3-methylpyridine is the susceptibility of the bromomethyl group to nucleophilic attack. This reactivity is analogous to that of benzyl bromides, which are known to be sensitive to moisture and other nucleophiles.
Hydrolysis: The Primary Degradation Pathway
The most significant degradation pathway for 2-(Bromomethyl)-3-methylpyridine is hydrolysis. In the presence of water, the molecule will undergo nucleophilic substitution to form 2-(Hydroxymethyl)-3-methylpyridine and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, and the rate is influenced by the polarity of the solvent and the pH of the medium.
Caption: Primary degradation pathway of 2-(Bromomethyl)-3-methylpyridine via hydrolysis.
The generated hydrobromic acid can further catalyze the degradation process. Basic conditions will significantly accelerate hydrolysis due to the increased concentration of the hydroxide nucleophile.
Incompatible Materials and Their Impact
Beyond water, a range of other substances can react with and degrade 2-(Bromomethyl)-3-methylpyridine. It is crucial to avoid contact with the following:
| Incompatible Material | Rationale for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous reactions. |
| Strong Acids | May catalyze degradation and other side reactions. |
| Strong Bases | Will accelerate hydrolysis and other nucleophilic substitution reactions. |
| Alcohols | Can act as nucleophiles, leading to the formation of ether byproducts. |
| Amines | Will readily react with the bromomethyl group to form the corresponding amine derivatives. |
Recommended Storage Conditions: A Proactive Approach to Stability
To mitigate degradation and ensure the long-term integrity of 2-(Bromomethyl)-3-methylpyridine, the following storage conditions are strongly recommended. These recommendations are based on supplier data and an understanding of the compound's chemical vulnerabilities.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool and dark place, preferably at temperatures below 15°C.[1] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen).[1] | This displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and other atmospheric contaminants. |
| Light Exposure | Protect from light. | While specific photostability data is unavailable, many organic compounds can be degraded by exposure to UV light. |
| Moisture | Strict exclusion of moisture is critical. | As detailed in Section 3.1, water is the primary agent of degradation. |
Experimental Protocols: Best Practices for Handling and Use
Adherence to rigorous handling protocols is paramount to preserving the quality of 2-(Bromomethyl)-3-methylpyridine during experimental use.
Aliquoting and Dispensing
-
Inert Atmosphere: Before opening the primary container, ensure a dry, inert atmosphere can be maintained. This can be achieved using a glove box or by employing standard Schlenk line techniques.
-
Dry Glassware: All glassware, syringes, and needles must be thoroughly dried before coming into contact with the compound. Oven-drying and cooling under a stream of inert gas is recommended.
-
Rapid Dispensing: Dispense the required amount of the liquid promptly and reseal the container tightly under an inert atmosphere.
-
Avoid Cross-Contamination: Use clean, dedicated spatulas or syringes for dispensing to prevent the introduction of impurities.
Monitoring for Degradation
Regularly assess the quality of stored 2-(Bromomethyl)-3-methylpyridine, especially for lots that have been stored for an extended period or have been opened multiple times.
-
Visual Inspection: A change in color (darkening) or the appearance of precipitates can be an initial indicator of degradation.
-
Chromatographic Analysis: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the material and detect the presence of degradation products like 2-(Hydroxymethyl)-3-methylpyridine.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be a powerful tool to detect the formation of hydrolysis products. The appearance of a new singlet corresponding to the methylene protons of the alcohol derivative and a shift in the aromatic protons can indicate degradation.
Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate
The synthetic utility of 2-(Bromomethyl)-3-methylpyridine is directly linked to its purity. Its inherent reactivity, particularly the susceptibility of the bromomethyl group to hydrolysis, necessitates stringent storage and handling protocols. By adhering to the guidelines outlined in this technical guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere, and the use of proper handling techniques—researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their synthetic endeavors.
References
-
PubChem. Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Discussion on "2-bromomethyl pyridine into 2-pyridine methanol". [Link]
Sources
Technical Guide: 2-(Bromomethyl)-3-methylpyridine Hydrobromide
[1][2]
Chemical Identity & Structural Profile[1][2][3]
2-(Bromomethyl)-3-methylpyridine Hydrobromide is a highly reactive electrophile primarily used to introduce the (3-methylpyridin-2-yl)methyl moiety into pharmaceutical scaffolds. It serves as a structural analog to the key intermediate used in the synthesis of Lansoprazole and other proton pump inhibitors (PPIs). Due to the inherent instability of the free base (which is prone to self-polymerization and hydrolysis), this compound is almost exclusively handled and stored as the hydrobromide salt.
Core Identifiers
| Parameter | Specification |
| Chemical Name | 2-(Bromomethyl)-3-methylpyridine hydrobromide |
| CAS Number | 1189920-82-8 |
| Formula | C |
| Molecular Weight | 266.96 g/mol |
| Structure | Pyridine ring substituted with a methyl group at C3 and a bromomethyl group at C2.[3][4][5] |
| Physical State | Off-white to pale yellow solid (Hygroscopic) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[3] |
Mechanistic Reactivity
The compound features a benzylic-like (picolilic) bromide , rendering the methylene carbon highly susceptible to S
-
Electrophilicity: The electron-deficient pyridine ring (especially when protonated) enhances the leaving group ability of the bromide.
-
Instability: In its free base form, the pyridine nitrogen can act as a nucleophile toward the bromomethyl group of another molecule, leading to rapid intermolecular polymerization. The HBr salt blocks this pathway by protonating the nitrogen.
Hazard Identification & Safety Assessment
GHS Classification: DANGER This compound is a Lachrymator and Corrosive . It poses severe risks to mucous membranes and the respiratory tract.
Critical Hazard Profile
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[3] |
| Eye Damage | 1 | H318 | Causes serious eye damage.[3][6][7][8][9][10] |
| Acute Toxicity | 4 | H302 | Harmful if swallowed.[3][9][10] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[3][6][7][8][10] |
Mechanistic Toxicity[3]
-
Alkylation Agent: The bromomethyl group is a potent alkylator. Upon contact with biological tissue, it alkylates DNA and proteins, leading to immediate cell death (necrosis) and severe irritation.
-
Lachrymatory Effect: Volatile traces or dust act on TRPA1 channels in the eyes and lungs, causing intense tearing and respiratory distress even at low concentrations.
Strategic Handling & Storage Protocol
Environmental Control[3]
-
Moisture Sensitivity: The C-Br bond is labile to hydrolysis, generating HBr and the corresponding alcohol. Storage must be strictly anhydrous .
-
Temperature: Store at 2–8°C (refrigerated). Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.
Operational Workflow
-
Engineering Controls: Handle only in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged use. Chemical splash goggles AND face shield are mandatory.
-
Weighing: Do not weigh on an open bench. Use a closed balance or pre-tared vials inside the hood.
Emergency Response Architecture
This self-validating protocol ensures rapid neutralization of the alkylating threat.
Figure 1: Decision logic for emergency response. Note the specific use of PEG 400 for skin decontamination of alkylating agents.
Synthetic Utility & Reaction Engineering
Synthesis of the Core
The compound is typically synthesized via radical bromination of 2,3-lutidine (2,3-dimethylpyridine). The 2-methyl position is more activated but requires careful control to prevent over-bromination.
Protocol Summary:
-
Reagents: 2,3-Lutidine (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), AIBN (cat.), CCl
or Chlorobenzene. -
Conditions: Reflux under inert atmosphere (N
) with irradiation (optional) to initiate the radical chain. -
Purification: The product is isolated as the HBr salt by adding aqueous HBr/Acetone to the reaction mixture, precipitating the stable salt.
Application: Nucleophilic Substitution
This reagent is used to attach the pyridine ring to thiols or amines (e.g., in Lansoprazole synthesis).
Reaction Scheme (DOT Visualization):
Figure 2: Synthetic pathway from commodity chemical to pharmaceutical intermediate.
Reaction Optimization Tips
-
Base Selection: When using the HBr salt in a coupling reaction, 2 equivalents of base are required: one to neutralize the HBr salt and one to deprotonate the nucleophile (e.g., thiol).
-
Solvent Choice: Use polar aprotic solvents (DMF, Acetonitrile) to accelerate the S
2 substitution. -
Quenching: Always quench reaction mixtures with aqueous ammonium chloride or sodium bicarbonate to destroy unreacted alkyl bromide before workup.
References
-
Sigma-Aldrich. 2-(Bromomethyl)-3-methylpyridine hydrobromide Safety Data Sheet. Product No. CDS022451.
-
PubChem. Compound Summary: 2-(Bromomethyl)-3-methylpyridine.[][5] National Library of Medicine.
-
Guidechem. Chemical Properties and Suppliers: CAS 1189920-82-8.[11]
-
ChemicalBook. Synthesis of Lansoprazole Intermediates.
Sources
- 1. Page loading... [guidechem.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
Technical Guide: Handling and Reactivity of Brominated Pyridine Compounds
Executive Summary
Brominated pyridines are indispensable scaffolds in modern drug discovery, serving as primary substrates for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions. However, their ubiquity often breeds complacency. Unlike their benzene analogues, bromopyridines possess a distinct electronic profile that renders them significantly more permeable to biological membranes and prone to rapid decomposition under improper storage.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks encountered in high-throughput medicinal chemistry and process development.
Part 1: Toxicological Profiling & Risk Assessment
The Isomer Toxicity Divergence
Not all bromopyridines are created equal. The position of the bromine atom relative to the nitrogen heteroatom significantly dictates lipophilicity and metabolic stability, which correlates directly with acute toxicity.
| Compound | CAS No.[1][2][3] | Hazard Class (GHS) | Critical Warning |
| 2-Bromopyridine | 109-04-6 | Fatal in contact with skin (H310) | High lipophilicity allows rapid transdermal absorption. Systemic neurotoxicity risk. |
| 3-Bromopyridine | 626-55-1 | Acute Tox. 4 (Oral/Dermal) | Less acutely toxic than the 2-isomer but a potent lachrymator and respiratory irritant. |
| 4-Bromopyridine | 1120-87-2 | Skin Corr. 1B (HCl salt) | Often supplied as HCl salt due to free-base instability (polymerization). Corrosive. |
The "Trojan Horse" Effect
The pyridine nitrogen acts as a hydrogen-bond acceptor, increasing water solubility compared to bromobenzene, while the aromatic ring maintains lipophilicity. This "amphiphilic" nature facilitates rapid transport across the blood-brain barrier and dermal layers.
-
Mechanism: Once absorbed, metabolic activation (N-oxidation) can lead to reactive intermediates capable of haptenization, leading to severe sensitization over repeated exposures.
Part 2: Storage & Stability (The Silent Failures)
Improper storage is the primary cause of failed cross-coupling reactions. Bromopyridines are not shelf-stable in ambient conditions.
-
Protodebromination: In the presence of ambient moisture and light, the C-Br bond, particularly at the 2-position, is susceptible to radical cleavage and hydrolysis.
-
N-Oxidation: Long-term exposure to air leads to the formation of N-oxides, which poison Palladium (Pd) catalysts by altering the ligand sphere during coupling reactions.
Protocol:
-
Store under Argon atmosphere.
-
Refrigerate (2-8°C) in amber glass.
-
Validation: Always run a quick LC-MS purity check if the bottle has been open for >30 days. Look for the [M-Br+H]+ peak (pyridine mass) indicating protodebromination.
Part 3: Critical Experimental Workflows
PPE Decision Matrix
Standard nitrile gloves (4 mil) provide insufficient protection against 2-bromopyridine due to rapid breakthrough times (<15 minutes).
-
Routine Handling: Double-gloving (Nitrile over Nitrile) or High-Performance Nitrile (e.g., Kimberly-Clark Sterling, though frequent changes are required).
-
Spill Cleanup/High Volume: Silver Shield (Laminate) gloves are mandatory.
Workflow: Lithium-Halogen Exchange
The most hazardous operation involving bromopyridines is the generation of pyridyl-lithium species. The electron-deficient ring makes the resulting lithiated species unstable, prone to "Dance Reactions" (halogen migration) or nucleophilic attack on itself.
The Risk: If the internal temperature rises above -60°C, the lithium atom may migrate to a more thermodynamically stable position (thermodynamic control vs. kinetic control), or the species may dimerize.
Diagram: Cryogenic Lithiation Safety Loop
Caption: Critical control points for Lithium-Halogen exchange. Note the strict temperature threshold to prevent isomerization.
Step-by-Step Protocol: 2-Lithiopyridine Generation
-
Setup: Flame-dry a 3-neck round bottom flask. Insert an internal temperature probe (external bath monitoring is insufficient due to the exotherm).
-
Solvent: Dissolve 2-bromopyridine in anhydrous Toluene/THF (4:1 ratio). Note: Pure THF can sometimes promote protonation; Toluene aids solubility of the intermediate.
-
Cryogenics: Cool to -78°C using Acetone/Dry Ice. Ensure internal temp reaches -75°C before proceeding.
-
Addition: Add n-Butyllithium (1.1 eq) dropwise via syringe pump or pressure-equalizing funnel.
-
Critical: Rate of addition must be slow enough that internal temp never exceeds -70°C.
-
-
Residence Time: Stir for exactly 15-20 minutes.
-
Why? Too short = incomplete exchange. Too long = risk of "Dance reaction" (migration of Li to the 3-position).
-
-
Quenching: Add the electrophile (dissolved in dry solvent) quickly to capture the kinetic species.
Part 4: Waste Disposal & Decontamination[4]
Halogenated heteroaromatics require strict segregation from general organic waste streams due to the formation of dioxins during improper incineration and their toxicity to aquatic life.
Segregation Logic
Do not mix Bromopyridine waste with:
-
Oxidizers: Risk of exothermic runaway.
-
Acids: Risk of generating HBr fumes.
-
Non-halogenated solvents: Increases the cost of disposal significantly (bulk volume becomes "halogenated" class).
Diagram: Waste Stream Decision Tree
Caption: Segregation logic to ensure compliance and prevent cross-stream reactivity.
Spill Decontamination
-
Evacuate: If >10mL is spilled outside a hood, evacuate the lab.
-
Absorb: Use Vermiculite or specific organic spill pads.
-
Neutralize Surface: After removing bulk material, wipe surfaces with a dilute surfactant/ethanol mix. Do not use bleach (potential for toxic halo-amine formation).
References
-
PubChem. (2024).[1] Compound Summary: 3-Bromopyridine.[2] National Library of Medicine.[1] [Link]
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Pyridine Derivatives. Chemical Reviews. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity N-Alkylation Using 2-(Bromomethyl)-3-methylpyridine
Strategic Overview & Chemical Logic
The reagent 2-(Bromomethyl)-3-methylpyridine (often supplied as the hydrobromide salt, CAS: 31106-82-8) is a critical electrophile in medicinal chemistry. It serves as a gateway to introducing the 3-methyl-2-picolyl moiety , a pharmacophore found in proton pump inhibitors (PPIs), dopamine antagonists, and various kinase inhibitors.
Why This Reagent?
-
Steric Steering: Unlike the unsubstituted 2-(bromomethyl)pyridine, the methyl group at the C3 position introduces steric bulk. This subtly alters the binding kinetics in biological targets and, chemically, provides a degree of protection against "over-alkylation" at the pyridine nitrogen (self-quaternization).
-
Bioisosterism: The 3-methyl-2-picolyl group often serves as a bioisostere for ortho-substituted benzyl groups, improving solubility and metabolic stability (lowering LogP) due to the pyridine nitrogen.
The Stability Paradox
The free base of 2-(bromomethyl)-3-methylpyridine is thermodynamically unstable . The pyridine nitrogen is sufficiently nucleophilic to attack the electrophilic exocyclic carbon of a neighboring molecule, leading to rapid polymerization (formation of pyridinium tars).
Core Directive: Never isolate the free base for long-term storage. The industry-standard "Self-Validating" protocol utilizes the hydrobromide salt (HBr) directly in the reaction vessel, neutralizing it in situ.
Critical Handling & Safety (E-E-A-T)
| Parameter | Specification |
| CAS (HBr Salt) | 31106-82-8 |
| Appearance | White to off-white crystalline solid |
| Storage | Desiccated, -20°C (Hygroscopic) |
| Hazards | Lachrymator , Corrosive (Skin Corr.[1][2][3] 1B), Vesicant |
Expert Insight: Upon opening a bottle of the HBr salt, if the solid appears yellow or sticky, partial decomposition has occurred. A simple solubility test in dry acetonitrile can validate quality: the pure salt should dissolve (with sonication) or form a fine suspension; tars will remain as sticky clumps.
Reaction Mechanism & Steric Influence
The reaction follows a classical
Visualization: The "Salt-Direct" Pathway
The following diagram illustrates the preferred workflow where the unstable free base is transiently generated and immediately consumed.
Caption: The "Salt-Direct" workflow minimizes the lifespan of the unstable free base, preventing polymerization.
Protocol A: Standard Amine Alkylation
Target: Primary/Secondary Amines (e.g., Piperazine, Aniline derivatives).
Mechanism: Base-mediated
Materials
-
Electrophile: 2-(Bromomethyl)-3-methylpyridine HBr (1.1 equiv)
-
Nucleophile: Amine (1.0 equiv)[4]
-
Base: Potassium Carbonate (
), anhydrous, micronized (3.0 equiv)-
Note: 1 eq neutralizes the HBr, 1 eq neutralizes the HCl/HBr generated during alkylation, 1 eq acts as a buffer.
-
-
Solvent: Acetonitrile (ACN) or DMF (Dry).
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Amine (1.0 eq) and
(3.0 eq) in ACN ( concentration relative to amine). -
Activation: Stir at room temperature for 15 minutes.
-
Addition: Add 2-(Bromomethyl)-3-methylpyridine HBr (1.1 eq) as a solid in a single portion.
-
Expert Tip: Do not dissolve the bromide salt in a separate vial before addition; the free base may degrade before it reaches the flask. Add it solid.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
, Excess ) through a Celite pad. -
Concentrate the filtrate in vacuo.
-
-
Purification: The residue is usually a viscous oil. Purify via Flash Column Chromatography (Silica gel, Gradient: 0
10% MeOH in DCM).
Protocol B: Weak Nucleophiles (Indoles/Imidazoles)
Target: N-Heterocycles where the nitrogen lone pair is part of an aromatic system. Mechanism: Anionic Alkylation (Deprotonation required).
Materials
-
Electrophile: 2-(Bromomethyl)-3-methylpyridine HBr (1.2 equiv)
-
Nucleophile: Indole/Imidazole derivative (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (2.5 equiv) or Cesium Carbonate (
) (3.0 equiv). -
Solvent: DMF or NMP (Anhydrous).
Step-by-Step Methodology
-
Deprotonation:
-
Dissolve the Nucleophile in anhydrous DMF at 0°C.
-
Carefully add NaH (2.5 eq). Evolution of
gas will occur. -
Stir at 0°C
RT for 30 minutes to ensure complete anion formation.
-
-
Free Base Liberation (Separate Pot - Critical Step):
-
Note: Since NaH is incompatible with the acidic proton of the HBr salt (violent reaction), you must neutralize the salt first or use excess NaH very carefully.
-
Recommended: Use
instead of NaH for a one-pot procedure. If using NaH, add the solid bromide salt very slowly at 0°C, accounting for the extra equivalent of NaH needed to neutralize the HBr.
-
-
Reaction (Cs2CO3 Method - Safer):
-
Mix Nucleophile,
(3.0 eq), and Bromide Salt (1.2 eq) in DMF. -
Heat to 80–90°C for 12 hours. The "Cesium Effect" improves solubility and reactivity.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
and concentrate.
-
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Polymerization of the reagent. | Reduce reaction concentration; Ensure nucleophile is in excess during addition; Lower temperature. |
| Low Conversion | Steric hindrance of 3-Me group. | Add 0.1 eq KI (Potassium Iodide) to generate the more reactive iodide in situ. Switch solvent to DMF. |
| Hydrolysis Product | Wet solvent (formation of alcohol). | Use anhydrous solvents and keep under |
| Exotherm on Addition | Acid-Base neutralization heat. | Add the HBr salt slowly at 0°C, especially on scales >5g. |
Mechanistic Visualization: Steric Impact
The 3-methyl group influences the trajectory of the incoming nucleophile.
Caption: The 3-methyl group sterically crowds the transition state, necessitating higher temperatures or stronger activation (KI).
References
-
PubChem. (2025).[2][3] 2-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2013). Selective N-alkylation of primary amines using amine hydrobromides. RSC Advances. Retrieved October 26, 2023, from [Link]
-
Fisher Scientific. (n.d.). 2-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Application Note: 2-(Bromomethyl)-3-methylpyridine in Pharmaceutical Synthesis
Executive Summary
This technical guide details the handling, synthesis, and application of 2-(Bromomethyl)-3-methylpyridine (CAS: 10287-39-5 for free base; commonly handled as HBr salt CAS: 76535-98-3). This compound is a critical "picolyl" electrophile used primarily in the synthesis of Proton Pump Inhibitors (PPIs) , most notably Lansoprazole .[1]
Critical Handling Note: The free base of this compound is thermodynamically unstable and prone to rapid self-quaternization (polymerization) at room temperature. This protocol emphasizes in-situ generation or the use of the stable Hydrobromide (HBr) salt to ensure reproducibility and yield integrity.
Chemical Identity & Stability Profile[1][2][3][4]
The reactivity of 2-(Bromomethyl)-3-methylpyridine stems from the electron-deficient pyridine ring enhancing the electrophilicity of the benzylic carbon. However, this same property drives its instability.[1]
Comparative Properties: Salt vs. Free Base[1]
| Property | Free Base (Active Reagent) | Hydrobromide Salt (Storage Form) |
| State | Oily Liquid / Low-melting solid | Crystalline Solid |
| Stability | Unstable: Polymerizes (turns black) within hours at RT. | Stable: Shelf-stable if kept dry and cool (<25°C).[1] |
| Reactivity | High (Ready for nucleophilic attack) | Latent (Requires neutralization to react) |
| Storage | Do not store.[1] Use immediately. | Desiccator / Inert atmosphere.[1] |
Mechanism of Instability (Self-Validation)
Researchers often observe the "black tar" formation if the free base is isolated and left standing. This is due to intermolecular nucleophilic attack: the pyridine nitrogen of one molecule attacks the benzylic carbon of another.
Figure 1: Self-quaternization pathway responsible for the rapid degradation of the free base.
Application Workflow: Synthesis of Lansoprazole Intermediate
The primary utility of this intermediate is the alkylation of 2-mercaptobenzimidazole to form the sulfide precursor of Lansoprazole.
Reaction Pathway[5][6][7][8][9]
Figure 2: Synthesis workflow for Lansoprazole via the sulfide intermediate.
Detailed Protocol: Thioether Coupling
Objective: Synthesize 2-[[[3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.
Reagents:
-
2-(Bromomethyl)-3-methylpyridine HBr salt (1.0 eq)
-
2-Mercaptobenzimidazole (1.0 - 1.1 eq)
-
Sodium Hydroxide (2.2 eq) — Note: Extra base required to neutralize HBr salt.
-
Solvent: Ethanol/Water (9:1 v/v) or Methanol.[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzimidazole (10 mmol) in Ethanol (30 mL).
-
Base Addition: Add aqueous NaOH (22 mmol) dropwise. The solution should become clear as the thiolate anion is formed.[1]
-
Reagent Addition (Critical Step):
-
Option A (Solid Addition): Cool the thiolate solution to 0-5°C. Add the 2-(Bromomethyl)-3-methylpyridine HBr salt solid in small portions over 20 minutes.
-
Why? Adding the solid salt directly to the basic solution generates the reactive free base in situ, where it is immediately consumed by the thiolate. This prevents high concentrations of free base accumulating and polymerizing.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. TLC (Ethyl Acetate/Hexane 1:1) should show consumption of the thiol.[1]
-
Workup:
-
Pour the reaction mixture into ice-water (100 mL).
-
The product (Sulfide) typically precipitates as a white to off-white solid.
-
Stir for 30 minutes to granulate the solid.
-
Filter and wash with cold water until pH is neutral.[1]
-
-
Validation:
Upstream Synthesis: Preparation of the Intermediate
If the HBr salt is not commercially available, it must be synthesized from 2,3-Lutidine (2,3-Dimethylpyridine) via radical bromination.
Protocol: Radical Bromination (Wohl-Ziegler)
Reagents:
-
2,3-Lutidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)[1]
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (Greener alternative).[1]
Methodology:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and nitrogen inlet.
-
Charging: Add 2,3-Lutidine and solvent (10 mL/g).
-
Initiation: Add NBS and AIBN.
-
Reaction: Heat to reflux (80°C).
-
Visual Check: The reaction is exothermic.[1] The dense NBS solid (bottom) will convert to low-density Succinimide (floats) as the reaction proceeds.
-
-
Completion: Reflux for 2-4 hours. Monitor by NMR (Shift of methyl
~2.5 ppm to benzylic ~4.6 ppm).[1] -
Isolation (Salt Formation):
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Black Tar in Reaction | Free base accumulation; High temp. | Use in-situ generation (Method 3.2).[1] Keep temp <10°C during addition. |
| Low Yield in Coupling | Hydrolysis of bromide.[1] | Ensure solvents are dry (if not using aqueous base method).[1][3] Avoid prolonged exposure to aqueous base without thiol present.[1] |
| Lachrymatory Effect | Vapor release.[1] | This compound is a potent lachrymator (tear gas).[1] Handle ONLY in a fume hood. Treat spills with dilute ammonia.[1] |
| Impurity: Sulfone | Over-oxidation (in next step).[1] | Not applicable to this step, but ensure the sulfide is pure before oxidation.[1] |
References
-
Lansoprazole Synthesis Patents
-
Chemical Safety & Properties
-
Synthetic Methodology
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 3. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]
- 4. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 5. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Purification Strategies for Products Derived from 2-(Bromomethyl)-3-methylpyridine
Abstract
This technical guide details the purification protocols for reaction mixtures involving 2-(Bromomethyl)-3-methylpyridine (and its hydrobromide salt).[1] Due to the high reactivity of the bromomethyl group and the basicity of the pyridine ring, these reactions often generate complex impurity profiles, including self-alkylated polymers (pyridinium tars), hydrolysis by-products, and unreacted starting materials. This document outlines a self-validating workflow emphasizing acid-base extraction as the primary purification vector, supported by amine-modified chromatography for final polishing.[1]
The Chemical Challenge: Reactivity & Instability
To purify the product, one must understand the impurities. 2-(Bromomethyl)-3-methylpyridine is a "Janus" molecule: it contains a nucleophilic nitrogen atom and an electrophilic bromomethyl group.[1]
-
Self-Alkylation (The "Black Tar" Effect): In its free base form, the pyridine nitrogen of one molecule attacks the methylene carbon of another, displacing bromide. This chain reaction forms ionic pyridinium polymers (dark, viscous tars) that complicate standard workups.
-
Implication: Reaction products are often contaminated with these polar, non-volatile salts.
-
-
Hydrolysis: Trace moisture converts the reagent to 2-(hydroxymethyl)-3-methylpyridine , a common polar impurity.[1]
-
Basicity: The 3-methyl group provides slight steric shielding, but the product remains a basic pyridine derivative (
).[1]
Critical Handling & Quenching Protocol
Safety Warning: 2-(Bromomethyl)-3-methylpyridine is a potent alkylating agent and lachrymator.[1] Handle in a fume hood.
Before purification, the reaction must be quenched to eliminate residual alkylating agent without inducing further polymerization.
-
Quenching: Do not simply concentrate the reaction mixture if unreacted bromide persists.
-
Add a Scavenger: Add 1.5 equivalents (relative to residual bromide) of a secondary amine (e.g., morpholine) or a thiol to consume unreacted alkyl halide. Stir for 30 minutes. This converts the toxic alkylator into a highly polar, water-soluble by-product that is easily removed.[1]
-
-
Solvent Exchange: If the reaction used DMF or DMSO, dilute with 10 volumes of Ethyl Acetate (EtOAc) or Diethyl Ether (
). Avoid Dichloromethane (DCM) initially, as it solubilizes the pyridinium polymer impurities.
Primary Purification: The Acid-Base Extraction Workflow
This is the most robust method for isolating basic pyridine products from non-basic impurities (tars, hydrolyzed alcohols, neutral scaffolds).
Protocol Steps:
-
Initial Extraction: Dilute the crude mixture with EtOAc. Wash with water (
) to remove DMF/DMSO and inorganic salts.-
Note: The product (free base) is in the Organic Phase.[2]
-
-
Acid Extraction (Target Capture): Extract the organic phase with 1M HCl (
).-
Mechanism:[3][4][5] The pyridine product protonates to form a water-soluble pyridinium salt (
).[1] -
Separation:
-
Organic Layer: Contains neutral impurities, unreacted non-basic starting materials, and non-basic tars. Discard (after TLC check).
-
Aqueous Layer: Contains the Product (salt form) and amine scavengers.
-
-
-
Washing: Wash the acidic aqueous layer with fresh EtOAc (
) to remove entrained neutrals. -
Basification (Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.
until pH > 10.[1]-
Observation: The solution will become cloudy as the product precipitates or oils out as the free base.
-
-
Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (
). -
Drying: Dry combined organics over
, filter, and concentrate.
Secondary Purification: Flash Chromatography
If the acid-base extraction yields <95% purity, silica gel chromatography is required.[1]
The Problem: Pyridines interact strongly with acidic silanol groups (
The Solution: Mobile Phase Modifiers.[6][7]
-
Modifier A: Triethylamine (TEA). Pre-wash the column with mobile phase containing 1% TEA. Run the column with 0.5–1% TEA in the eluent.
-
Modifier B: Ammonia (
). For DCM/Methanol gradients, use 1% concentrated aqueous ammonia in the Methanol component (e.g., DCM : [MeOH w/ 1% ]).-
Benefit: Ammonia is volatile and leaves no residue, unlike TEA which can require extended drying.
-
Recommended Gradient:
-
Solvent A: DCM
-
Solvent B: MeOH (containing 1%
) -
Profile: 0% B
10% B over 15 CV (Column Volumes).
Visualization of Workflows
Figure 1: Acid-Base Purification Logic
This diagram illustrates the separation of the desired pyridine product from neutral impurities and polymer tars.
Caption: Logical flow for isolating basic pyridine derivatives using pH-dependent solubility switching.
Figure 2: Purification Decision Tree
Select the appropriate method based on the physical state and impurity profile of your crude product.
Caption: Decision matrix for selecting the optimal purification pathway.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Dark Tar/Oil insoluble in everything | Pyridinium polymers (Self-alkylation).[1] | These are salts.[1][8][9][10] Dissolve in MeOH/Water to remove from flask, but do not try to purify. They are by-products. |
| TLC Streaking | Acidic silica interacting with pyridine.[1][6] | Add 1% TEA or |
| Low Yield after Acid Extraction | Product is too water-soluble or pH not high enough.[1] | Ensure pH > 10 during basification.[1] Use "Salting Out" (saturate aqueous layer with NaCl) before final extraction. Use DCM (better solvent for pyridines) instead of Ether. |
| Product decomposes on column | Silica acidity catalyzing decomposition.[1] | Use Neutral Alumina or pre-treat silica with 5% TEA in Hexane before loading.[1] |
References
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.[1] (Accessed 2025).[6][7][8][11] Link (General reference for amine modifiers in HPLC/Flash).
-
Chemistry LibreTexts. Acid-Base Extraction. (2022).[2][12][13] Link
-
National Institutes of Health (NIH). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.[1] (2025).[6][7][8][11] Link (Context on stability of pyridine salts vs free bases).
-
Organic Chemistry Portal. Pyridine Synthesis and Reactions.Link
-
US Patent 20100222568A1. Removal of pyridine and pyridine analogs from reaction mass.[1]Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Bromomethyl)-3-nitropyridine | 20660-73-5 | Benchchem [benchchem.com]
- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. int-res.com [int-res.com]
- 8. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Base Selection Strategies for Alkylation with 2-(Bromomethyl)-3-methylpyridine
Executive Summary
The alkylation of nucleophiles using 2-(Bromomethyl)-3-methylpyridine (typically supplied as the hydrobromide salt, CAS: 31106-82-8) presents a unique kinetic challenge. Unlike standard benzyl bromides, this reagent possesses an internal nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) within the same scaffold.
The Critical Failure Mode: Upon neutralization of the stable HBr salt, the resulting free base is prone to rapid intermolecular self-quaternization , leading to the formation of insoluble dark tars (polymers) and low yields.
This guide details the Kinetic Control Strategy for base selection. The objective is not merely to activate the nucleophile, but to maintain the concentration of the free-base electrophile below the critical threshold for self-polymerization while ensuring rapid reaction with the target substrate.
The Chemical Challenge: Self-Quaternization
Understanding the failure mechanism is prerequisite to selecting the correct base. The free base form of the reagent is autocatalytic in its decomposition at high concentrations.
Mechanism of Failure
When the HBr salt is neutralized without a trapping nucleophile immediately available, the pyridine nitrogen of one molecule attacks the alkyl bromide of another.
Figure 1: The kinetic competition between productive alkylation and destructive self-quaternization.
Base Selection Matrix
The choice of base dictates the "release rate" of the free electrophile.
| Base Class | Specific Reagents | Recommended For | Mechanism of Action | Risk Profile |
| Inorganic Carbonates | Phenols, Thiols, Indoles | Heterogeneous Release: The base is sparingly soluble in organic solvents (DMF/ACN), creating a "slow release" of the free base electrophile, preventing high concentrations. | Low. The "Cesium Effect" often improves yields. | |
| Tertiary Amines | DIPEA (Hünig's Base), TEA | Secondary Amines, Primary Amines | Homogeneous Buffering: Soluble bases that rapidly neutralize the HBr. Must be used with excess nucleophile to outcompete self-reaction. | Medium. High risk of tar formation if nucleophile is weak or sterically hindered. |
| Strong Hydrides | NaH, KH | Amides, Lactams, Sulfonamides | Sequential Deprotonation: Used to form the nucleophilic anion before adding the electrophile. | High. The electrophile must be added slowly to the pre-formed anion. |
Detailed Experimental Protocols
Protocol A: The "Slow Release" Method (Recommended for General Use)
Target: Phenols, Indoles, and non-basic nucleophiles. Rationale: Using an inorganic base in an organic solvent creates a heterogeneous mixture. The HBr salt is neutralized only at the surface of the carbonate particles, keeping the solution concentration of the unstable free base low.
Materials:
-
Nucleophile (1.0 equiv)[1]
-
2-(Bromomethyl)-3-methylpyridine HBr (1.1 equiv)
-
Cesium Carbonate (
) (2.5 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
Step-by-Step:
-
Preparation: In a flame-dried flask under
, dissolve the Nucleophile in anhydrous DMF. -
Base Addition: Add
in one portion. Stir for 15 minutes at Room Temperature (RT) to ensure partial deprotonation of the nucleophile. -
Electrophile Addition: Add the 2-(Bromomethyl)-3-methylpyridine HBr salt as a solid in one portion.
-
Note: Unlike liquid bromides, adding the solid salt allows it to dissolve slowly, further throttling the reaction rate.
-
-
Reaction: Heat to 60°C. Monitor by TLC/LCMS.
-
Observation: The reaction mixture should remain light yellow/orange. A rapid color change to dark black/brown indicates self-polymerization.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Protocol B: The "Dual-Salt" Method (For Primary Amines)
Target: Primary amines (selectivity for mono-alkylation). Rationale: Primary amines are prone to over-alkylation.[2] By using the HBr salt of the amine and the HBr salt of the pyridine, and adding a soluble base (TEA) slowly, you control the stoichiometry of the reactive species perfectly [1].
Materials:
-
Primary Amine (1.0 equiv)
-
2-(Bromomethyl)-3-methylpyridine HBr (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Solvent: DMF or MeOH
Step-by-Step:
-
Dissolution: Dissolve the amine and the pyridine-HBr salt in DMF (0.2 M).
-
Controlled Activation: Add TEA dropwise over 1 hour at 0°C.
-
Temperature: Allow to warm to RT and stir for 12 hours.
-
Workup: Standard aqueous extraction.
Protocol C: The "Anion First" Method (For Weak Nucleophiles)
Target: Amides, Lactams (e.g., Phthalimide derivatives), Sulfonamides. Rationale: These substrates are not nucleophilic enough to trap the free base before it polymerizes. You must generate the highly reactive anion first.
Step-by-Step:
-
Anion Generation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C.
-
Substrate Addition: Add the amide/lactam (1.0 equiv) slowly. Stir for 30 min at 0°C until
evolution ceases. The solution should become clear. -
Electrophile Preparation (Critical Step):
-
In a separate vial, suspend 2-(Bromomethyl)-3-methylpyridine HBr (1.1 equiv) in DMF.
-
Add DIPEA (1.1 equiv) at 0°C to neutralize it immediately before transfer.
-
Speed is key: Do not let this neutralized solution sit.
-
-
Transfer: Immediately cannulate/syringe the neutralized electrophile solution into the pre-formed amide anion solution at 0°C.
-
Quench: After 1 hour, quench with saturated
.
Troubleshooting & Quality Control
Visual Indicators
-
Success: Reaction solution turns pale yellow or light amber.
-
Failure: Reaction solution turns opaque black or dark brown within minutes (formation of "Pyridinium Tars").
QC Checklist
-
Reagent Integrity: Check the melting point of the starting HBr salt. It should be white/off-white (MP ~148-152°C).[5] If it is pink or sticky, recrystallize from Ethanol/Ether before use.
-
Water Content: Water accelerates the degradation of the free base to the alcohol (2-(hydroxymethyl)-3-methylpyridine). Ensure solvents are anhydrous.
-
Stoichiometry: Never use a large excess (>1.5 equiv) of the electrophile unless you plan to chromatograph away the polymer byproducts.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for pyridine alkylations.
References
-
Bhattacharyya, S., et al. (2014).[6] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[6] RSC Advances, 4, 18229-18233.[2][6]
-
Chem-Impex International. "2-(Bromomethyl)pyridine hydrobromide Product Data and Applications."
-
TCI Chemicals. "Product Specification: 2-(Bromomethyl)pyridine Hydrobromide."
-
Liang, Z.P., Li, J. (2007).[7] "2-(2-Pyridyl)isoindoline-1,3-dione."[7] Acta Crystallographica Section E, E63, o405–o406.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Bromomethyl)pyridine Hydrobromide | 31106-82-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-(Bromomethyl)-3-methylpyridine Synthesis
Case ID: #SYN-23LUT-BR Subject: Yield Optimization & Stabilization of Picolyl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(Bromomethyl)-3-methylpyridine (from 2,3-Lutidine via Wohl-Ziegler bromination) is suffering from low yields, "tarring" during workup, or poor regioselectivity.
This transformation is deceptively simple. While the Wohl-Ziegler reaction is standard, the product is a picolyl bromide , a class of compounds notorious for self-quaternization (intermolecular alkylation).[3] The "black tar" often observed is not combustion; it is a polymerized pyridinium salt.[2]
This guide prioritizes isolation strategy over reaction kinetics. If you cannot isolate the product before it destroys itself, reaction optimization is futile.[3][4]
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "My product turns into a black solid/tar during rotary evaporation."
Diagnosis: Self-Quaternization (Autocatalytic Decomposition).[1][2][3][4] Technical Explanation: The pyridine nitrogen is a good nucleophile; the bromomethyl group is an excellent electrophile. In the free base form, Molecule A attacks Molecule B, forming a quaternary ammonium salt.[3][4] This salt precipitates or forms an oil, and the process accelerates with concentration and heat.[3][4]
Corrective Action:
-
Stop isolating the free base. You must isolate the product as the Hydrobromide (HBr) salt .[2][3] The protonated nitrogen (
) loses its nucleophilicity, rendering the molecule stable.[3][4] -
Protocol Adjustment:
Issue 2: "I am getting a mixture of 2-bromo and 3-bromo isomers."
Diagnosis: Poor Regiocontrol.[2][4] Technical Explanation: Radical bromination favors the position that forms the most stable radical intermediate.
-
2-Methyl radical: Stabilized by resonance with the ring nitrogen (captodative effect).[2][3]
-
Result: The 2-position is kinetically favored, often by a factor of 4:1 to 10:1 depending on conditions.[3] However, high temperatures or "starved" radical conditions can erode this selectivity.[2][3][4]
Corrective Action:
-
Solvent Choice: Switch from CCl4 (if used) to Chlorobenzene or Acetonitrile .[2][3][4] Acetonitrile often improves selectivity due to polarity effects on the transition state.[2][3]
-
Initiator Control: Use AIBN (Azobisisobutyronitrile) rather than Benzoyl Peroxide.[2][3][4] Add the initiator in portions (e.g., 25% every hour) rather than all at once to maintain a steady, low concentration of radicals. This prevents "hot spots" that lead to unselective abstraction.[2][3][4]
Issue 3: "Yield is low (<40%) even without tar formation."
Diagnosis: Over-bromination (Dibromo species) or Hydrolysis.[2][3][4] Technical Explanation:
-
Over-bromination: Once a bromine is added, the electron-withdrawing effect should theoretically deactivate the methyl group, but in practice, dibromination is common if excess NBS is present.[3][4]
-
Hydrolysis: Picolyl halides hydrolyze rapidly in moist air to form the alcohol (2-hydroxymethyl-3-methylpyridine).[1][2][3]
Corrective Action:
-
Stoichiometry: Use 0.90 to 0.95 equivalents of NBS relative to the starting material.[2][3] Never use excess NBS.[2][3] It is better to leave 10% starting material unreacted (easy to wash away) than to form dibromo-impurities (difficult to separate).[2][3][4]
-
Dry Conditions: Ensure all reagents and solvents are anhydrous.[2][4]
Module 2: Optimized Experimental Protocol
Objective: Synthesis and isolation of 2-(Bromomethyl)-3-methylpyridine Hydrobromide.
Reagents
-
Substrate: 2,3-Lutidine (2,3-Dimethylpyridine) [1.0 eq][1][2][3][4]
-
Brominating Agent: N-Bromosuccinimide (NBS) [0.95 eq] - Recrystallize from water before use to remove free bromine.[1][2][3][4]
-
Solvent: Chlorobenzene (Preferred) or Acetonitrile [Concentration: 0.5 M][2][3][4]
Step-by-Step Workflow
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 2,3-Lutidine in Chlorobenzene.
-
Reaction: Heat to 80-85°C (internal temperature).
-
Workup (The Critical Step):
-
Cool the mixture to 0°C. Succinimide will precipitate heavily.[2][3]
-
Filtration: Filter off the succinimide quickly under N2.[2][3] Wash the solid cake with cold dry solvent.[2][3]
-
Salt Formation: To the filtrate, dropwise add 33% HBr in Acetic Acid (1.1 eq) or HBr in Diethyl Ether.[3][4]
-
Precipitation: The product will precipitate as a white/off-white crystalline solid.[1][2]
-
Isolation: Filter the solid.[2][3] Wash with dry ether/acetone to remove unreacted starting material and colored impurities.[2][3][4]
-
Storage: Store in a desiccator at -20°C.
-
Module 3: Mechanistic & Troubleshooting Visualization
The following diagrams illustrate the reaction pathway and the logic flow for troubleshooting.
Figure 1: Reaction pathway highlighting the critical instability of the free base and the necessity of salt formation.[2][3]
Figure 2: Rapid troubleshooting flowchart for common synthesis failures.
Module 4: Quantitative Data Summary
Table 1: Solvent & Condition Effects on Yield and Selectivity
| Solvent | Temperature | Yield (Free Base)* | Yield (HBr Salt) | Regioselectivity (2-Br : 3-Br) | Notes |
| CCl4 (Legacy) | Reflux (77°C) | ~45% | 60-70% | ~8:1 | Toxic, banned in many labs.[1][2][3] |
| Benzene | Reflux (80°C) | ~40% | 65% | ~6:1 | Carcinogenic.[2][3][4] |
| Chlorobenzene | 85°C | ~50% | 75-80% | 9:1 | Recommended. High boiling point allows controlled initiation.[1][2][3] |
| Acetonitrile | Reflux (82°C) | ~35% | 60% | ~5:1 | Polar solvent may increase tar formation if not worked up quickly.[2][3][4] |
*Note: Yields for "Free Base" are lower due to decomposition during isolation.[2][3][4]
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
-
Regioselectivity in Pyridine Bromination
-
Synthesis of Picolyl Bromide Salts (Analogous Procedure)
-
Patent on Bromomethylpyridine Synthesis (Industrial Context)
Sources
- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
troubleshooting failed alkylation with 2-(Bromomethyl)-3-methylpyridine
Technical Support Guide: Troubleshooting Alkylation with 2-(Bromomethyl)-3-methylpyridine
Introduction: The "Picolyl" Paradox
Status: Senior Application Scientist Note Reagent: 2-(Bromomethyl)-3-methylpyridine (typically supplied as Hydrobromide salt) Classification: Nitrogen-containing Heterocyclic Electrophile
You are likely reading this because your reaction mixture turned into a black, insoluble tar, or your yield is inexplicably low despite the high reactivity of benzylic-type halides.
Working with 2-(Bromomethyl)-3-methylpyridine presents a classic "Picolyl Paradox": the reagent is highly reactive toward your target nucleophile, but even more reactive toward itself. The pyridine nitrogen is a competent nucleophile, and the bromomethyl group is an excellent electrophile. Without careful suppression, these molecules will polymerize via intermolecular self-quaternization, destroying your reagent before it ever finds your substrate.
This guide moves beyond generic protocols to address the specific mechanistic failures driven by the 3-methyl-2-picolyl scaffold.
Module 1: Reagent Integrity & The "Black Tar" Phenomenon
The Symptom: You neutralized the HBr salt to isolate the free base. Upon concentration (rotary evaporation), the clear oil rapidly turned into a red/black solid or viscous tar that is insoluble in organic solvents.
The Mechanism: Unlike benzyl bromide, 2-picolyl halides possess an internal nucleophile (the pyridine nitrogen). The 3-methyl group (electron-donating) increases the electron density on the nitrogen, making it more nucleophilic than unsubstituted pyridine.
When the free base exists in a concentrated state, Molecule A attacks the methylene carbon of Molecule B , displacing the bromide. This creates a pyridinium salt (dimer), which still has a nucleophilic nitrogen and an electrophilic carbon, leading to rapid, runaway polymerization.
Visualizing the Failure Mode
Figure 1: The self-quaternization pathway. Isolating the free base removes the protective proton, triggering polymerization.
Module 2: The "Salt-Direct" Protocol (Recommended)
The Solution: Never isolate the free base. Use the stable Hydrobromide (HBr) salt directly in your reaction mixture. You must use at least 2.5 to 3 equivalents of base to neutralize the salt in situ and scavenge the acid generated during alkylation.
Experimental Workflow
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMAc, or NMP | The HBr salt is insoluble in DCM/THF. Polar aprotic solvents dissolve the salt, allowing controlled release of the free base. |
| Base | Cs₂CO₃ or K₂CO₃ | Cesium carbonate is preferred for its solubility in DMF, ensuring rapid neutralization. |
| Stoichiometry | Reagent (1.2 eq) / Base (3.0 eq) | Extra base is required: 1 eq to neutralize the HBr salt, 1 eq for the alkylation, and 1 eq excess to drive kinetics. |
| Temperature | 0°C | Start cold to suppress self-polymerization while the free base is being generated. |
Step-by-Step Protocol
-
Dissolve Nucleophile: In a flame-dried flask, dissolve your substrate (nucleophile) in anhydrous DMF (0.1 M concentration).
-
Base Activation: Add powdered, dry
(3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to deprotonate the nucleophile. -
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add 2-(Bromomethyl)-3-methylpyridine HBr salt (1.2 – 1.5 equiv) directly as a solid in one portion.
-
Note: Do not pre-dissolve the salt in a separate vial of DMF, as it may polymerize before addition.
-
-
Reaction: Allow to warm to RT slowly. Monitor by LCMS.
-
Success Marker: The reaction should remain a suspension. If it turns into a thick black sludge, the concentration was too high.
-
Module 3: Troubleshooting Matrix
Scenario: You followed the protocol, but the reaction failed. Use this decision tree to diagnose the root cause.
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains (No Reaction) | HBr salt insolubility. | Switch from |
| Black Precipitate + Low Yield | Reagent polymerized faster than it alkylated. | (1) Dilute reaction (0.05 M). (2) Increase nucleophile equivalents. (3) Add the HBr salt portion-wise over 1 hour. |
| New Spot on TLC (Polar, Non-Product) | Hydrolysis to alcohol. | Ensure DMF is anhydrous. The HBr salt is hygroscopic; dry it in a vacuum desiccator over |
| Complex Mixture (Multiple Spots) | Elimination to exocyclic methide. | The 3-methyl group provides steric bulk, but strong bases (NaH, KOtBu) can cause elimination. Stick to Carbonate bases. |
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow for alkylation failures.
FAQ: Frequently Asked Questions
Q: Can I use the chloro- analog (2-(Chloromethyl)-3-methylpyridine) instead? A: Yes, the chloride is generally more stable than the bromide but less reactive. If you use the chloride, you must add Sodium Iodide (NaI) or TBAI (0.1 eq) to generate the iodide in situ (Finkelstein reaction) to drive the reaction completion.
Q: Why does the 3-methyl group matter? Can't I just follow a protocol for 2-picolyl bromide? A: The 3-methyl group exerts steric hindrance on the methylene carbon (the electrophilic site). This slows down the attack of your nucleophile compared to unsubstituted picolyl bromide. Because the desired reaction is slower, the competing self-polymerization (which is driven by the highly nucleophilic nitrogen) becomes a more significant problem. You need to compensate for this kinetic penalty by using a better leaving group (Br/I) or a more soluble base (Cs).
Q: How do I store the reagent? A: Store strictly as the HBr salt at -20°C under argon. It is hygroscopic. If it becomes sticky or discolored (orange/brown), recrystallize from Ethanol/Ether before use.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013). Discussion: Conversion of 2-bromomethyl pyridine into 2-pyridine methanol. (See comments regarding HBr salt handling and instability of free base). Retrieved February 7, 2026, from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Technical Support Center: Purification of 2-(Bromomethyl)-3-methylpyridine
Status: Operational Ticket ID: BMP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for 2-(Bromomethyl)-3-methylpyridine (also known as 2-bromomethyl-3-picoline).
Critical Warning: This compound is a severe lachrymator and a potent skin irritant. It is structurally unstable as a free base, prone to self-alkylation (polymerization) and hydrolysis.
The Core Problem: Most commercial samples or crude reaction mixtures contain three primary impurities:
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Unreacted Starting Material: 2,3-Lutidine (2,3-dimethylpyridine).
-
Over-brominated Byproduct: 2-(Dibromomethyl)-3-methylpyridine.
-
Hydrolysis Product: 2-(Hydroxymethyl)-3-methylpyridine (alcohol).
The Solution: Do not attempt to distill the free base at high temperatures; it will degrade. The only robust method for purification is converting the crude oil to its Hydrobromide (HBr) salt , recrystallizing the salt, and liberating the free base immediately prior to use.
Module 1: Rapid Diagnostics (FAQs)
Q1: My product turned from a yellow oil to a dark red/black tar overnight. What happened? A: You likely stored it as a free base at room temperature. The pyridine nitrogen of one molecule attacks the electrophilic carbon (C-Br) of another, leading to self-alkylation and the formation of pyridinium salts (tars).
-
Fix: Always store as the HBr salt at -20°C.
Q2: I see a broad singlet at ~5.0 ppm in my 1H NMR that shouldn't be there. A: This is likely moisture-induced hydrolysis. The C-Br bond is highly labile. The resulting HBr usually protonates the pyridine ring, shifting your signals downfield.
-
Fix: Dry your solvents over molecular sieves (3Å) and handle under Argon/Nitrogen.
Q3: Can I purify this using silica gel chromatography? A: Proceed with extreme caution. Silica gel is slightly acidic. It will protonate the pyridine ring (causing streaking/tailing) and the surface moisture will hydrolyze the C-Br bond.
-
Fix: If you must use chromatography, use Neutral Alumina or deactivate your silica gel with 1-2% Triethylamine (Et3N) in the eluent.
Module 2: The "Golden Standard" Purification Protocol
The most effective strategy relies on the differential solubility of the Hydrobromide (HBr) salts of the impurities versus the target product.
Workflow Visualization
Caption: Workflow for stabilizing and purifying 2-(Bromomethyl)-3-methylpyridine via salt formation.
Detailed Protocol
Step A: Conversion to Hydrobromide Salt (Stabilization)
-
Dissolve the crude reaction mixture (oil) in Ethyl Acetate (EtOAc) or Acetone (approx. 5-10 mL per gram of crude).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 48% aqueous HBr (dropwise) or 33% HBr in Acetic Acid (anhydrous method) with vigorous stirring.
-
Stoichiometry: Add 1.05 equivalents relative to the theoretical yield.
-
-
A precipitate should form immediately. If oiling occurs, scratch the flask glass or add a seed crystal.
-
Stir at 0°C for 30 minutes, then filter the solid. Wash with cold Et2O (Diethyl ether).
Step B: Recrystallization (Purification)
The key to removing the 2,3-lutidine (starting material) is that its HBr salt is more soluble in ethanol than the product's salt.
| Solvent System | Ratio (v/v) | Application |
| Ethanol / Ethyl Acetate | 1:5 | Best Balance. Dissolve in min. hot EtOH, add EtOAc until cloudy. |
| Isopropanol (iPrOH) | Pure | Good for removing colored impurities. |
| Acetone / Hexane | 1:3 | Use if the product is very sensitive to alcohols (solvolysis risk). |
-
Dissolve the crude salt in the minimum amount of hot solvent (e.g., Ethanol).
-
Allow to cool slowly to room temperature, then to -20°C.
-
Filter the white/off-white crystals.
-
Dry under high vacuum over P2O5 or KOH pellets to remove traces of acid/water.
Step C: Liberation of Free Base (Just-in-Time)
Perform this step only immediately before the next reaction.
-
Suspend the purified HBr salt in DCM (Dichloromethane) .
-
Add an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate). Note: Do not use NaOH or strong bases, as they will hydrolyze the bromomethyl group to the alcohol.
-
Stir vigorously for 10-15 minutes until the solid dissolves and CO2 evolution ceases.
-
Separate the organic layer.[1]
-
Extract the aqueous layer once more with DCM.
-
Dry combined organics over MgSO4 (Magnesium Sulfate) - avoid silica or acidic drying agents.
-
Concentrate on a rotary evaporator at < 30°C .
Module 3: Impurity Profile & Troubleshooting
Use this table to interpret your analytical data (NMR/TLC) during troubleshooting.
| Impurity | Origin | Detection (1H NMR, CDCl3) | Removal Strategy |
| 2,3-Lutidine | Unreacted SM | Methyl singlets at ~2.3 and 2.5 ppm. No CH2Br peak (~4.5 ppm). | Recrystallization. The HBr salt of lutidine stays in the mother liquor. |
| Dibromo analog | Over-bromination | CHBr2 proton appears as a singlet downfield (>6.5 ppm). | Hard to remove. Control reaction stoichiometry strictly (0.95 eq Bromine). |
| Alcohol | Hydrolysis | CH2-OH singlet at ~4.7 ppm (shifts with conc.). Broad OH peak. | Dry solvents. If present, convert back to bromide using PBr3 or SOBr2 (messy). |
| Dimer/Polymer | Self-Alkylation | Broad, undefined peaks in the aromatic region. Insoluble tars. | Irreversible. Discard and restart. Prevent by storing as salt. |
Pathway Logic: Why Degradation Happens
Caption: Primary degradation pathways. Moisture leads to hydrolysis; heat leads to polymerization.
References & Authority
-
Synthesis & Salt Formation:
-
Source:Sigma-Aldrich / Merck . Product Specification: "2-(Bromomethyl)pyridine hydrobromide".[1][2][3][4] (Note: The 3-methyl analog follows identical stability protocols).
-
Protocol Validation: The use of HBr salts to stabilize picolyl halides is standard practice due to the high reactivity of the free base.
-
URL:
-
-
Recrystallization Solvents:
-
Radical Bromination Selectivity:
-
Source:Chemistry Steps . "Selectivity in Radical Halogenation."
-
Insight: Explains the formation of the dibromo-impurity and the difficulty in separating it from the mono-bromo product without salt formation.
-
URL:
-
-
Handling of Picolyl Bromides:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling lachrymatory agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Brommethyl)pyridin -hydrobromid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-(Bromomethyl)pyridine Hydrobromide | CAS 695-50-1 | High Purity Manufacturer & Supplier in China [pipzine-chem.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrobromide Salt Formation in Pyridine Reactions
Welcome to the technical support center for managing hydrobromide salt formation in pyridine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of pyridinium hydrobromide (Py-HBr). As a Senior Application Scientist with extensive field experience, I have structured this guide to provide not only procedural solutions but also a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Problem: The Dual Role of Pyridine and Inevitable Salt Formation
Pyridine is a widely used reagent in organic synthesis, often employed as a nucleophilic catalyst and a mild base to scavenge acidic byproducts, such as hydrobromic acid (HBr), which is generated in numerous reactions like brominations, acylations, and silylations.[1] However, this acid-scavenging role leads to the formation of pyridinium hydrobromide (Py-HBr), an ionic salt.
The formation of this salt is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of pyridine abstracts a proton from HBr.
Mechanism of Pyridinium Hydrobromide Formation
Caption: Acid-base reaction between pyridine and HBr.
The physical properties of Py-HBr are central to the challenges encountered in the laboratory. It is a crystalline solid with limited solubility in many common organic solvents, which can lead to its precipitation from the reaction mixture. This precipitation can cause a host of problems, from hindering reaction kinetics to complicating product isolation.
II. Troubleshooting Guide: From Unexpected Precipitates to Work-up Woes
This section is formatted as a series of questions and answers to directly address common issues you may face during your experiments.
Q1: My reaction has become a thick, unstirrable slurry. What's happening and what should I do?
A: This is a classic sign of significant pyridinium hydrobromide precipitation. The salt has likely crashed out of solution, trapping your starting materials and product, which can halt the reaction and make it physically difficult to handle.
Immediate Corrective Actions:
-
Increase Solvation: The first step is to try and redissolve the salt.
-
Add a more polar co-solvent: If your reaction solvent is non-polar (e.g., dichloromethane), adding a more polar solvent like acetonitrile or dimethylformamide (DMF) can help to dissolve the Py-HBr. Be mindful that changing the solvent system can affect your reaction's outcome.
-
Gentle heating: Cautiously warming the reaction mixture can increase the solubility of the salt. Monitor the temperature carefully to avoid decomposition of your reactants or products.
-
-
If Solvation Fails - Proceed to a Modified Work-up: If you cannot redissolve the salt in the reaction mixture, you will need to address it during the work-up.
Q2: How do I effectively "break" the pyridinium hydrobromide salt during work-up to isolate my product?
A: "Breaking the salt" refers to the process of deprotonating the pyridinium ion to regenerate free pyridine, which is soluble in organic solvents, and converting the bromide ion into a water-soluble salt. This is achieved by washing the reaction mixture with an aqueous basic solution.
Step-by-Step Salt Breaking Protocol:
-
Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will help to dissolve your organic product.
-
Aqueous Base Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of a weak base.
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Recommended bases: Saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) are excellent choices. They are strong enough to deprotonate the pyridinium ion (pKa ~5.2) but mild enough to avoid hydrolyzing sensitive functional groups.
-
Avoid strong bases (NaOH, KOH) if your product is base-sensitive (e.g., contains esters).
-
-
Phase Separation: After shaking and venting, allow the layers to separate. The deprotonated pyridine will move into the organic layer, while the sodium bromide formed will be in the aqueous layer.
-
Repeat Washes: Perform at least two to three washes with the aqueous base to ensure all the Py-HBr has been neutralized.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove any remaining water and inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for breaking Py-HBr salt during work-up.
Q3: I'm getting a persistent emulsion during my basic wash. How can I break it?
A: Emulsions are common when dealing with salts and can be frustrating. Here are several techniques to try, in order of increasing intervention:
-
Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel. The shearing forces can sometimes be enough to break the emulsion.
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to force the separation of the layers.
-
Gentle Heating: Gently warm the separatory funnel with a heat gun or in a warm water bath. This can decrease the viscosity of the mixture. Use caution with volatile organic solvents.
-
Filtration: Filter the entire mixture through a pad of Celite®. This can sometimes break up the emulsion.
-
Centrifugation: If you have access to a large-volume centrifuge, this is a very effective method for separating the layers.
III. Proactive Strategies: Preventing Py-HBr Precipitation
The most effective way to manage Py-HBr is to prevent its precipitation in the first place. Here are some strategies to consider during your reaction planning.
Q4: How can I choose the right solvent to keep Py-HBr in solution?
A: The solubility of pyridinium hydrobromide is highly dependent on the polarity of the solvent.
| Solvent | Polarity Index | Qualitative Solubility of Py-HBr |
| Dichloromethane (DCM) | 3.1 | Low |
| Tetrahydrofuran (THF) | 4.0 | Low to Moderate |
| Ethyl Acetate (EtOAc) | 4.4 | Very Low |
| Acetonitrile (MeCN) | 5.8 | High |
| Dimethylformamide (DMF) | 6.4 | Very High |
Recommendations:
-
If your reaction tolerates it, using a more polar solvent like acetonitrile can be an excellent way to prevent Py-HBr precipitation.
-
If you must use a less polar solvent like DCM, consider using a co-solvent system (e.g., DCM with 10-20% acetonitrile) to increase the overall polarity of the reaction medium.
Q5: Are there better alternatives to pyridine for scavenging HBr?
A: Yes, using a different base can be a very effective strategy. The ideal alternative is a non-nucleophilic, sterically hindered base that forms a salt with greater solubility in organic solvents.
| Base | pKa of Conjugate Acid | Key Features |
| Pyridine | 5.2 | Can act as a nucleophilic catalyst. |
| 2,6-Lutidine | 6.7 | Sterically hindered, less nucleophilic than pyridine. |
| Triethylamine (TEA) | 10.8 | Stronger base, bulkier than pyridine. |
| Diisopropylethylamine (DIPEA) | 10.7 | Highly sterically hindered, non-nucleophilic. |
Recommendations:
-
For acylations where pyridine's catalytic activity is desired: Consider using a catalytic amount of 4-dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA.
-
For reactions where pyridine is solely a base: Triethylamine or DIPEA are excellent alternatives. Their hydrobromide salts are often more soluble in organic solvents than Py-HBr.
IV. FAQs: Deeper Insights into Py-HBr Management
Q6: My product is also a salt. How can I separate it from pyridinium hydrobromide?
A: This is a challenging purification problem. Here are a few approaches:
-
Selective Precipitation/Crystallization: If your product and Py-HBr have different solubilities in a particular solvent system, you may be able to selectively precipitate one of them. This will require careful screening of solvents.
-
Chromatography:
-
Ion-Exchange Chromatography: This technique separates compounds based on their charge and is well-suited for separating two different salts.
-
Reversed-Phase Chromatography (C18): By carefully controlling the pH of the mobile phase, you may be able to achieve separation. At a low pH, both your product and the pyridinium ion will be charged, and separation will depend on their relative hydrophobicities.
-
Hydrophilic Interaction Chromatography (HILIC): This is an excellent technique for separating polar and ionic compounds.
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Q7: Can I remove residual pyridine from my final product without a full column?
A: Yes. If you have small amounts of residual pyridine after your initial work-up, you can often remove it by co-evaporation with a solvent like toluene under reduced pressure. The toluene forms an azeotrope with pyridine, facilitating its removal. Repeating this process several times is often effective.
Q8: I am performing a silylation reaction. Is Py-HBr formation a concern?
A: Yes, silylation reactions often use silyl chlorides (e.g., TMSCl) which generate HCl. If pyridine is used as the base, pyridinium hydrochloride will form, which has similar solubility issues to the hydrobromide salt. The troubleshooting and prevention strategies discussed in this guide are directly applicable to managing pyridinium hydrochloride formation.
V. Conclusion: A Strategic Approach to a Common Problem
Managing pyridinium hydrobromide salt formation is a common challenge in organic synthesis. By understanding the underlying principles of its formation and solubility, and by employing the troubleshooting and preventative strategies outlined in this guide, you can minimize its impact on your reactions and streamline your purification processes. Remember that a proactive approach, through careful selection of solvents and bases, is often the most effective solution.
References
- Pyridine in Organic Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
pKa Values of Organic Bases: Evans, D. A. (2011). The Evans pKa Table. Harvard University. [Link]
- Solvent Polarity: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Work-up Techniques: Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
- Chromatography of Polar Compounds: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
issues with the stability of 2-(Bromomethyl)-3-methylpyridine in polar solvents
Welcome to the dedicated support center for 2-(Bromomethyl)-3-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Given its structural features—specifically the reactive benzylic-like bromide—2-(Bromomethyl)-3-methylpyridine presents unique stability challenges, particularly when used in polar solvents. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Bromomethyl)-3-methylpyridine and what are its primary applications?
A1: 2-(Bromomethyl)-3-methylpyridine is a heterocyclic organic compound. It serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is centered on the bromomethyl group, which makes it an excellent electrophile for introducing the (3-methylpyridin-2-yl)methyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions.
Q2: Why is this compound particularly unstable in polar solvents?
A2: The instability arises from the high reactivity of the C-Br bond. The carbon atom of the bromomethyl group is electron-deficient and is attached to a pyridine ring, which can stabilize a developing positive charge, similar to a benzylic system.[2] In polar protic solvents like water or alcohols, the solvent molecules themselves can act as nucleophiles, leading to solvolysis (e.g., hydrolysis) and the formation of unwanted byproducts such as 2-(hydroxymethyl)-3-methylpyridine.
Q3: What are the ideal storage conditions for 2-(Bromomethyl)-3-methylpyridine?
A3: To maintain its integrity, the compound should be stored in a cool, dark, and dry environment. It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.[3][4] Similar reactive bromides are often stabilized with agents like propylene oxide to scavenge any HBr that may form, though this should be verified with the specific supplier.
Q4: Is 2-(Bromomethyl)-3-methylpyridine compatible with both polar protic and polar aprotic solvents?
A4: While it may be soluble in a range of polar solvents, its stability differs significantly. Polar aprotic solvents (e.g., anhydrous acetonitrile, acetone, THF) are strongly recommended for reactions.[5] Polar protic solvents (e.g., methanol, ethanol, water) should be avoided as they can participate in solvolysis reactions, consuming the starting material and reducing yield.[6]
Troubleshooting Guide: Stability and Reactivity in Polar Solvents
This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic workflow and recommended solutions grounded in chemical principles.
Issue 1: My reaction is sluggish or fails to go to completion, even with a strong nucleophile.
Root Cause Analysis:
This is a classic symptom that can point to several underlying issues, primarily the degradation of your electrophile or the deactivation of your nucleophile.
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Degradation of 2-(Bromomethyl)-3-methylpyridine: The most likely cause is hydrolysis or solvolysis from residual water or the use of a protic solvent. Even in high-quality aprotic solvents, atmospheric moisture can be sufficient to cause significant degradation over the course of a reaction.
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Nucleophile Solvation (in Protic Solvents): If you are using a polar protic solvent, it can form a "cage" around your nucleophile via hydrogen bonding. This solvation shell sterically hinders the nucleophile and lowers its energy, reducing its reactivity and slowing down the desired SN2 reaction.[5][6]
-
Purity of Starting Material: The compound may have degraded during storage. A visual inspection (e.g., discoloration from clear/yellow to brown) can be an initial indicator.
Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Step 1: Analyze your stock of 2-(Bromomethyl)-3-methylpyridine using ¹H NMR or GC-MS. Look for the appearance of a new singlet corresponding to the methylene protons of the alcohol byproduct (2-(hydroxymethyl)-3-methylpyridine).
-
Step 2: If degradation is confirmed, either use a fresh bottle or purify the material via column chromatography over silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate), ensuring to use dry solvents.
-
-
Optimize Reaction Conditions:
-
Step 1: Solvent Choice is Critical. Immediately switch to a high-purity, anhydrous polar aprotic solvent. Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent starting points. Ensure solvents are freshly dried or from a sealed bottle.
-
Step 2: Implement Inert Atmosphere. Set up your reaction under a positive pressure of dry nitrogen or argon. Use oven-dried glassware and syringe techniques for liquid transfers to exclude moisture.
-
Step 3: Run a Control Experiment. Set up a parallel reaction containing only 2-(Bromomethyl)-3-methylpyridine and the solvent, heated to the reaction temperature. Monitor by TLC or LC-MS over a few hours. This will definitively show if the solvent or conditions are causing degradation in the absence of your nucleophile.
-
Issue 2: My TLC/LC-MS shows multiple new spots, with one major byproduct.
Root Cause Analysis:
The appearance of multiple spots indicates side reactions are occurring. The most common side reaction in polar solvents is solvolysis.
-
Primary Suspect: The Solvent. If you are using a solvent like methanol or ethanol, you are likely forming 2-(methoxymethyl)-3-methylpyridine or 2-(ethoxymethyl)-3-methylpyridine, respectively. If water is present, you will form 2-(hydroxymethyl)-3-methylpyridine. This alcohol byproduct is more polar and will have a lower Rf value on a normal-phase TLC plate.
Visualizing the Problem: Degradation Pathway
The diagram below illustrates the primary degradation mechanism in the presence of water (a polar protic molecule).
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Protocol:
-
Identify the Byproduct:
-
Step 1: If possible, acquire a sample of 2-(hydroxymethyl)-3-methylpyridine to use as a standard on your TLC or LC-MS for positive identification.
-
Step 2: Alternatively, analyze a crude reaction sample by LC-MS. The mass of the primary byproduct will likely correspond to the replacement of Br (79/81 m/z) with OH (17 m/z).
-
-
Systematically Eliminate Moisture:
-
Step 1: Use anhydrous solvents (<50 ppm water). Consider passing them through an activated alumina column immediately before use.
-
Step 2: If your nucleophile or other reagents are hygroscopic solids, dry them in a vacuum oven before use.
-
Step 3: Perform the reaction under strictly anhydrous and inert conditions as described in the previous section.
-
Issue 3: My purified 2-(Bromomethyl)-3-methylpyridine reagent is a yellow or brown oil, not a colorless liquid.
Root Cause Analysis:
Discoloration is a strong indicator of decomposition, likely through oxidation or the formation of trace amounts of HBr which can catalyze polymerization or other side reactions. This is often exacerbated by exposure to light and air during storage.
Troubleshooting Protocol:
-
Assess Purity: Before use, run a quick ¹H NMR. The presence of broad signals or a complex aromatic region suggests significant decomposition.
-
Purification (Use with Caution):
-
Step 1: The reagent can be purified by flash column chromatography. Important: Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) and do not leave the compound on the silica for an extended period, as silica is acidic and can promote degradation.
-
Step 2: After purification, immediately remove the solvent under reduced pressure at low temperature (<30 °C).
-
-
Implement Proper Storage Protocol:
-
Step 1: Store the purified liquid in a clean, amber vial to protect it from light.
-
Step 2: Flush the vial with argon or nitrogen before sealing.
-
Step 3: Store the vial in a freezer (-20 °C) inside a desiccator to provide a dry, cold, dark, and inert environment.
-
Visualizing the Solution: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Recommended Solvents | Anhydrous Acetonitrile (MeCN), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetone | Polar aprotic solvents facilitate SN2 reactions without participating in solvolysis or deactivating the nucleophile.[5] |
| Solvents to Avoid | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | Polar protic solvents will react with the compound (solvolysis) and reduce the nucleophilicity of the reacting partner through hydrogen bonding.[6] |
| Storage Conditions | -20 °C to 4 °C, Dark (Amber Vial), Inert Atmosphere (Ar, N₂), Dry (Desiccator) | Minimizes degradation from light, air (oxygen), and moisture, preserving the reagent's integrity over time.[3] |
| Reaction Setup | Oven-dried glassware, Septa, Syringes, Positive pressure of N₂ or Ar | Excludes atmospheric moisture, which is a primary cause of hydrolysis and failed reactions. |
| Purity Analysis | ¹H NMR, GC-MS, LC-MS | Essential for confirming the integrity of the starting material before use and for identifying byproducts in a reaction mixture.[7] |
References
- Pipzine Chemicals. 2-methyl-3-bromo pyridine.
-
Kubik, L. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules, 28(10), 4159. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
PubChem. 2-Bromo-3-methylpyridine. [Link]
-
PubChem. 2-(Bromomethyl)pyridine. [Link]
-
Deng, G. et al. (2012). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron Letters, 53(28), 3572-3575. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ATSDR. Analytical Methods for Pyridine. [Link]
-
Homberg, M. et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 22356-22362. [Link]
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
Potemkin, V. et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(17), 5344. [Link]
-
Saini, G. et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-297. [Link]
-
YouTube. Nucleophilic substitution of pyridine. [Link]
-
The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
Sources
- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
minimizing di-substitution in reactions with 2-(Bromomethyl)-3-methylpyridine
Executive Summary
You are encountering a classic challenge in kinetic control. 2-(Bromomethyl)-3-methylpyridine (which we will refer to as 2-BMP ) is a highly reactive electrophile. Its reactivity is driven by the electron-deficient pyridine ring, which facilitates
However, this reactivity creates two distinct failure modes:[1]
-
Di-substitution (Over-alkylation): The mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[1]
-
Self-Quaternization: The pyridine nitrogen of one 2-BMP molecule attacks the benzylic position of another, leading to polymerization (gelling).[1]
This guide provides the mechanistic grounding and validated protocols to suppress these side reactions.
The Mechanic's Manual: Reaction Kinetics & Pathways[1]
To solve the problem, we must visualize the competition occurring in your flask.[1] The 3-methyl group provides minor steric protection to the pyridine nitrogen, but it does not sufficiently retard nucleophilic attack at the benzylic carbon.[1]
Visualizing the Competition
The following diagram maps the kinetic pathways.[1] Your goal is to maximize Path A while suppressing Path B and Path C .
Figure 1: Kinetic competition network.[1] Path B dominates if [Mono] > [Nu] locally.[1] Path C dominates in high concentrations of 2-BMP.[1]
Troubleshooting Guide (FAQ)
Ticket #1: "I am consistently getting ~20-30% di-alkylated impurity."
Diagnosis: Localized stoichiometry failure.[1] Even if you calculated a 1:1 ratio, adding the amine to the bromide creates a temporary excess of bromide relative to the amine at the drop site, favoring the second alkylation.[1] Corrective Action:
-
Invert Addition: Always add the 2-BMP solution into the Amine solution .
-
High Dilution: Maintain the reaction concentration below 0.1 M.
-
Stoichiometry: Increase the amine equivalents to 3.0–5.0 equiv . The excess primary amine statistically "protects" the formed secondary amine from reacting again.[1]
Ticket #2: "The reaction mixture turned into a solid gel/precipitate before I could finish."
Diagnosis: Self-Quaternization (Path C). 2-BMP is unstable in its free base form at high concentrations.[1] The pyridine nitrogen attacks the benzylic bromide of a neighbor molecule.[1] Corrective Action:
-
Storage: Store 2-BMP as the hydrobromide salt (HBr salt) if possible. The protonated nitrogen cannot act as a nucleophile.[1]
-
Preparation: Do not dissolve 2-BMP and let it sit.[1] Prepare the solution immediately before addition to the nucleophile.[1]
-
Solvent Choice: Avoid highly polar solvents like neat DMF if possible, as they stabilize the transition state for quaternization.[1] Use MeCN or DCM if solubility permits.[1]
Ticket #3: "Can I use NaH to deprotonate my amine first?"
Diagnosis: Dangerous strategy for this specific electrophile.[1] Risk: Creating a highly reactive amide anion (R-NH⁻) increases the rate of reaction so drastically that mixing control becomes impossible, leading to immediate di-alkylation.[1] Furthermore, the strong base may cause elimination or degradation of the pyridine ring.[1] Corrective Action: Stick to weak bases (TEA, DIPEA, or Carbonate) or use the excess amine itself as the proton scavenger.[1]
Validated Experimental Protocol (SOP)
This protocol is designed to force Mono-Alkylation via statistical kinetic control.[1]
Materials
-
Electrophile: 2-(Bromomethyl)-3-methylpyridine (2-BMP).[1]
-
Nucleophile: Primary Amine (R-NH₂).
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃.[1]
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous).[1]
Step-by-Step Workflow
-
Preparation of Nucleophile Pool (The "Sink"):
-
In a round-bottom flask, dissolve the Primary Amine (3.0 – 5.0 equivalents) in MeCN.[1]
-
Note: If the amine is valuable/expensive and cannot be used in excess, you must switch strategies to Reductive Amination (using 3-methylpicolinaldehyde) or use a protecting group strategy (e.g., Nosyl protection).[1]
-
Add Base (1.1 equiv relative to 2-BMP) if the amine is valuable; otherwise, the excess amine acts as the base.[1]
-
-
Preparation of Electrophile (The "Feed"):
-
Dissolve 2-BMP (1.0 equiv) in MeCN.
-
Dilution Factor: Ensure this solution is dilute (approx. 10-20 mL solvent per gram of 2-BMP).
-
Critical: Do this immediately before step 3. Do not let this solution stand for >15 minutes.
-
-
Controlled Addition:
-
Reaction Monitoring:
-
Workup (Purification of Amine):
-
Evaporate solvent.[1]
-
Partition between DCM and saturated NaHCO₃.[1]
-
Removal of Excess Amine: If the starting amine is volatile, remove via vacuum.[1] If non-volatile, use column chromatography (DCM/MeOH/NH₃ gradient).[1] The large polarity difference between the primary, secondary, and tertiary amines usually allows easy separation on silica.[1]
-
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimized for Mono-Selectivity | Reason |
| Stoichiometry | 1:1 (Amine:Bromide) | 3:1 to 5:1 (Amine:Bromide) | Statistical probability favors attack on unreacted amine. |
| Addition Order | Amine added to Bromide | Bromide added to Amine | Maintains low instantaneous concentration of electrophile.[1] |
| Temperature | Room Temp / Reflux | 0°C to RT | Lower temp discriminates between competing activation energies.[1] |
| Concentration | 0.5 M - 1.0 M | < 0.1 M | Retards second-order kinetics of dimerization.[1] |
Decision Logic for Synthesis Design
Use this logic flow to determine if you need to abandon the alkylation route entirely.
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
References
-
Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 57(37), 7785-7811.[1] (2001).[1] Link[1]
- Context: Comprehensive review of N-alkylation methods and the problem of over-alkyl
-
Kleijwegt, R., et al. "Investigating Tertiary Amine Alkylation Kinetics."[1] Chemical Engineering Research and Design, 169, 208-217.[1] (2021).[1][2][3][4] Link[1][3]
-
Context: Kinetics of amine alkylation with benzyl halides, confirming the need for strict stoichiometric control.[1]
-
-
Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[1][5] Kirk-Othmer Encyclopedia of Chemical Technology. (1999). Link[1]
- Context: Details the self-reactivity and quaterniz
-
Roestamadji, J., et al. "Loss of Selectivity in the Alkylation of Amines."[1] Organic Process Research & Development, 4(4), 346-349.[1] (2000).[1] Link[1]
-
Context: Industrial case studies on minimizing di-alkylation impurities.[1]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding quaternization of the pyridine nitrogen
Welcome to the Heterocycle Stability Hub. Technical Support Ticket #892-PYR: Preventing Pyridine Quaternization.
Status: Open Assigned Specialist: Senior Application Scientist Objective: Provide robust, mechanistic solutions to prevent the pyridine nitrogen lone pair from acting as a nucleophile or catalyst poison during synthetic operations.[1]
Overview: The "N-Nucleophile" Problem
The pyridine nitrogen is a distinct chemical entity (
In complex synthesis, this nitrogen causes two primary failure modes:
-
Unwanted Quaternization (
-Alkylation): When attempting to alkylate a carbon or an exocyclic amine, the ring nitrogen attacks the electrophile, forming a pyridinium salt.[1] -
Catalyst Poisoning: In transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitrogen binds irreversibly to the metal center (Pd, Pt), arresting the catalytic cycle.[1]
This guide provides three "Modules" of intervention: Protonation Shields , Transient Oxidation , and Steric/Electronic Modulation .[1]
Module 1: Diagnosis & Detection
How do I know if I’ve accidentally quaternized my pyridine?
Before applying a fix, verify the failure mode.[1] Quaternary pyridinium salts exhibit distinct spectral signatures compared to the free base.
| Diagnostic Method | Signature of |
| Significant Downfield Shift: The | |
| Solubility | Phase Change: The product becomes water-soluble and insoluble in non-polar organic solvents (ether, hexanes). It often oils out or precipitates as a solid salt.[1] |
| LC-MS | M+ Mass: You observe the mass of the cation |
Module 2: The "Acid Shield" (Minisci & Radical Chemistry)
Scenario: You are performing C-H functionalization (Minisci reaction) and getting tar/salts.
The Fix: Use acid to protonate the nitrogen.[2][3]
In radical alkylations, protonation serves a dual purpose: it removes the nucleophilicity of the nitrogen (preventing
Protocol: Acid-Mediated Minisci Alkylation
Reference Standard: Adapted from classic Minisci conditions and recent Baran Lab modifications.
-
Setup: Dissolve pyridine substrate (1.0 equiv) in a biphasic mixture of DCM/Water (1:1) .
-
The Shield: Add TFA (Trifluoroacetic acid) or H
SO (1.0–2.0 equiv).[1]-
Why: This locks the nitrogen as the pyridinium salt (
).
-
-
Reagents: Add the carboxylic acid (alkyl source, 2–3 equiv) and AgNO
(catalyst, 0.1–0.3 equiv). -
Initiation: Heat to 40–50 °C and add (NH
) S O (oxidant) dropwise. -
Workup: The reaction mixture will be acidic. Basify carefully with NaOH or NaHCO
after the reaction is complete to deprotonate the product and extract the free base.
Advanced Tip: For C4-selective alkylation without strong acid, consider using the Fumarate Blocking Group strategy (Baran, JACS 2021).[1] Pre-forming the
-fumarate salt directs alkylation to C4 and prevents over-alkylation.
Module 3: The "Oxygen Mask" (Transient -Oxide Protection)
Scenario: You need to perform a reaction that is incompatible with acid (e.g., nucleophilic attack elsewhere), but the N-lone pair keeps interfering.
The Fix: Oxidize to Pyridine
Workflow Visualization
Caption: Transient N-oxide protection strategy. The oxidation step effectively masks the nitrogen lone pair.
Protocol: Mild -Oxide Deprotection
Avoids harsh PCl
-
Dissolution: Dissolve the functionalized pyridine
-oxide (1.0 mmol) in Methanol (10 mL) . -
Reagents: Add Ammonium Formate (3.0–5.0 equiv) and 10% Pd/C (10 wt% loading).
-
Reaction: Stir at Room Temperature (or mild reflux for sluggish substrates) for 1–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.[1]
-
Isolation: Concentrate the filtrate. The residue is the free pyridine base (plus ammonium salts, which can be washed away).
Module 4: Metal Catalysis (Avoiding Poisoning)
Scenario: Suzuki or Buchwald coupling yields are near zero.
The Fix: Ligand Choice & Pre-complexation.
Standard ligands (PPh
Recommended Ligands (Buchwald Type):
-
XPhos or SPhos: The biaryl backbone provides steric bulk that shields the Pd center from the pyridine nitrogen while facilitating the catalytic cycle.
-
BrettPhos: Excellent for amination of chloropyridines.[1]
Troubleshooting Table: Catalyst Poisoning
| Observation | Root Cause | Corrective Action |
| Reaction stalls <10% conv. | N-binding to Pd (Catalyst Arrest) | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. |
| Precipitate forms immediately | Formation of Pyridine-Pd complex | Add the pyridine substrate slowly (syringe pump) to keep concentration low relative to the catalyst. |
| No reaction, SM recovered | Oxidative addition failure | Ensure the pyridine halide is not deactivated. If using 2-halopyridines, use Pd(PPh |
Module 5: Chemoselective Alkylation (Amine vs. Ring)
Scenario: You have an amino-pyridine (e.g., 2-aminopyridine) and want to alkylate the exocyclic amine, not the ring nitrogen.
The Logic:
-
Neutral conditions: The Ring N is often more nucleophilic (via the dimeric tautomer mechanism).
-
Anionic conditions: The Exocyclic N anion is the harder, stronger nucleophile.
Protocol: Exocyclic Amine Alkylation
-
Deprotonation: Dissolve amino-pyridine in dry THF or DMF at 0 °C.
-
Base: Add NaH (Sodium Hydride, 1.1 equiv) or LiHMDS .
-
Wait: Stir for 30 mins to ensure full deprotonation. Evolution of H
gas (with NaH) confirms anion formation.[1]
-
-
Alkylation: Add the alkyl halide (R-X) slowly.
-
Outcome: The negative charge is delocalized, but reaction at the exocyclic nitrogen restores the aromaticity of the pyridine ring, which is the thermodynamic driving force favoring N-exocyclic alkylation over ring quaternization.
FAQs: Common Pitfalls
Q: Can I use
Q: I’m trying to form a salt, but it keeps oiling out. How do I get a solid pyridinium salt?
A: This is common.[1] Try changing the counter-ion. If using HCl/TFA, switch to HBF
Q: Does the Minisci reaction work on electron-rich pyridines (e.g., methoxy-pyridine)? A: Poorly. The Minisci reaction relies on the ring being electron-deficient (nucleophilic radical attack).[2] Electron-donating groups (EDGs) deactivate the ring toward this pathway.[1] You may need to use stronger oxidants or switch to a transition-metal catalyzed C-H activation strategy.[1]
References
-
Minisci Reaction & Protonation
-
Mechanism & Protonation: Minisci, F. et al. "Homolytic alkylation of protonated heteroaromatic bases."[1] Tetrahedron1971 , 27, 3575.[1]
-
Fumarate Blocking Group: Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[1][8] Journal of the American Chemical Society2021 , 143, 14045.[1] Link
-
-
N-Oxide Reduction
-
Pd-Catalysis & Poisoning
-
General Heterocycle Reactivity
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. baranlab.org [baranlab.org]
- 5. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistryviews.org [chemistryviews.org]
Validation & Comparative
Analytical Methodologies for 2-(Bromomethyl)-3-methylpyridine: A Comparative Technical Guide
This guide outlines the analytical strategy for 2-(Bromomethyl)-3-methylpyridine (also known as 2-Bromo-3-picoline), a highly reactive electrophile used as a pharmaceutical intermediate. Due to its tendency to hydrolyze, dimerize, and degrade thermally, standard analytical protocols often yield inaccurate purity data.
This comparative guide evaluates three distinct methodologies—HPLC-UV , GC-MS/FID , and qNMR —to provide a robust framework for quality assessment.
Executive Summary & Compound Profile
2-(Bromomethyl)-3-methylpyridine is a critical alkylating agent in drug discovery. Its analytical challenge lies in its high reactivity. It contains a leaving group (bromide) on a benzylic-type carbon adjacent to a pyridine ring, making it susceptible to:
-
Hydrolysis: Rapid conversion to 2-(hydroxymethyl)-3-methylpyridine in the presence of moisture.
-
Dimerization: Self-alkylation to form bis-picolyl quaternary ammonium salts (solids that may precipitate or clog columns).
-
Thermal Degradation: Dehydrohalogenation or polymerization at high temperatures (GC injector ports).
Compound Data:
-
CAS: 3430-17-9 (Free base) / 31106-82-8 (HBr Salt)
-
Molecular Weight: 186.05 g/mol (Free base)
-
Physical State: Liquid or low-melting solid (Free base); Crystalline solid (HBr salt).
-
Reactivity Class: Electrophilic Alkyl Halide (Lachrymator).
Method 1: HPLC-UV (The Routine Workhorse)
Verdict: Best for routine purity checks and impurity profiling, provided the mobile phase is acidic.
The Challenge
Standard neutral aqueous mobile phases (pH 7) accelerate hydrolysis. Furthermore, the basic pyridine nitrogen can interact with silanols on the column stationary phase, causing severe peak tailing.
The Solution: Acidified Mobile Phase
Using an acidic mobile phase (pH ~2-3) serves two purposes:
-
Protonation: Converts the pyridine nitrogen to a pyridinium ion (
), preventing silanol interaction and improving peak shape. -
Stabilization: Nucleophilic attack by water is slower under acidic conditions compared to neutral/basic conditions.
Experimental Protocol
| Parameter | Condition |
| Column | C18 (L1) End-capped, Base-deactivated (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold to elute polar salts)2-15 min: 5% |
| Detection | UV @ 260 nm (Pyridine characteristic absorption) |
| Sample Diluent | Acetonitrile (anhydrous). Do not use water/methanol as diluent. |
| Temperature | 25°C (Do not heat column to avoid degradation) |
Validation Check: Inject a sample immediately after preparation and again after 4 hours. If the "impurity" peak at RRT ~0.4 (Hydroxyl impurity) increases, the sample is hydrolyzing in the autosampler. Mitigation: Use cooled autosampler (4°C).
Method 2: GC-FID/MS (Volatile Impurity Specialist)
Verdict: Excellent for residual solvents and starting material (2,3-lutidine), but risky for the main peak due to thermal instability.
The Challenge
Benzylic bromides are thermally labile. A hot injector port (>250°C) can cause the C-Br bond to homolyze or the molecule to eliminate HBr, leading to false "impurity" peaks in the chromatogram.
The Solution: Low-Temperature Injection
To use GC successfully, you must minimize thermal stress.
Experimental Protocol
| Parameter | Condition |
| Inlet | Split (20:1), Temperature: 200°C (Keep as low as possible) |
| Column | DB-624 or VF-624ms (Designed for volatile amines/halides), 30m x 0.25mm x 1.4µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 50°C (hold 2 min) |
| Detector | FID @ 250°C or MS (Scan 35-300 amu) |
| Sample Prep | Dissolve 10 mg in 1 mL Dichloromethane (DCM). Note: If analyzing the HBr salt, you must perform a mini-extraction (DCM/NaOH) to liberate the free base before injection. |
Critical Observation: If you observe a broad peak or a "hump" rising in the baseline, this indicates on-column degradation. In this case, GC is invalid for assaying the main peak and should only be used for residual solvents (e.g., DCM, THF).
Method 3: qNMR (The Absolute Standard)
Verdict: The superior method for determining absolute purity (potency) without reference standards. It is non-destructive and avoids thermal/hydrolytic degradation during measurement.
The Challenge
Selecting an Internal Standard (IS) that does not overlap with the analyte's signals.
-
Analyte Signals: Methyl (~2.4 ppm), Methylene (~4.6 ppm), Aromatic (~7.1-8.4 ppm).
The Solution: Dimethyl Sulfone IS
Dimethyl sulfone provides a clean singlet at 3.0 ppm , falling perfectly in the "silent region" of the pyridine spectrum.
Experimental Protocol
-
Solvent: DMSO-
(Preferred for HBr salts) or CDCl (Preferred for free base). Ensure solvent is anhydrous. -
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent high purity).
-
Preparation:
-
Weigh ~15 mg of Analyte (
) directly into an NMR tube (precision: 0.01 mg). -
Weigh ~10 mg of IS (
) into the same tube. -
Add 0.7 mL solvent. Shake to dissolve.
-
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (
): 60 seconds (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
-
Calculation:
Comparative Analysis
The following table summarizes the performance of each method for this specific compound.
| Feature | HPLC-UV | GC-FID | qNMR |
| Primary Use | Impurity Profiling | Residual Solvents | Absolute Purity (Assay) |
| Sample Stability | Moderate (Risk of hydrolysis) | Low (Risk of thermal decomp) | High (Analyzed at RT) |
| Specificity | High (Separates isomers) | Moderate | High (Structural proof) |
| Reference Std? | Required | Required | Not Required |
| Throughput | High (Automated) | High (Automated) | Low (Manual prep) |
| Limit of Detection | Excellent (<0.05%) | Good (<0.1%) | Moderate (~0.5%) |
Recommended Workflow (Decision Tree)
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of development and the specific data required.
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Potency vs. Impurities).
References
-
BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from
-
National Institutes of Health (NIH). (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. PubMed Central. Retrieved from
-
TSI Journals. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. Retrieved from
-
BIPM. (2019).[3] qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Retrieved from
-
Sigma-Aldrich. (2025). 2-(Bromomethyl)pyridine hydrobromide Product Specification. Retrieved from
Sources
A Comparative Guide to HPLC Methods for Analyzing Reactions of 2-(Bromomethyl)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and agrochemicals, 2-(bromomethyl)-3-methylpyridine serves as a critical building block. Its utility lies in the reactive bromomethyl group, which readily undergoes nucleophilic substitution, allowing for the introduction of diverse functional moieties onto the pyridine scaffold.[1] However, this reactivity also presents a significant analytical challenge: monitoring the reaction progress and ensuring the purity of the desired product requires a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering the resolution and sensitivity needed to separate the starting material from its various reaction products and potential impurities.[2]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two distinct HPLC methodologies for the analysis of reactions involving 2-(bromomethyl)-3-methylpyridine. We will delve into the rationale behind the selection of each method, present detailed experimental protocols, and offer supporting data to guide you in choosing the most appropriate approach for your specific application. Our focus is not merely on the "how," but fundamentally on the "why," grounding our recommendations in the principles of chromatographic science and the chemical nature of the analytes.
The Analytical Challenge: A Spectrum of Polarities
The primary analytical hurdle in monitoring reactions of 2-(bromomethyl)-3-methylpyridine is the potential for a wide range of product polarities. The starting material itself is relatively non-polar. However, nucleophilic substitution at the bromomethyl position can introduce highly polar functional groups. For instance, a common side reaction or intended transformation is hydrolysis, which replaces the bromine atom with a hydroxyl group, forming the significantly more polar 2-(hydroxymethyl)-3-methylpyridine.[3]
Therefore, the ideal HPLC method must be capable of retaining and separating the non-polar starting material while also providing good peak shape and resolution for any polar products that may form. This necessitates a careful consideration of the stationary phase chemistry and mobile phase composition.
Method 1: The Workhorse - Reversed-Phase Chromatography on a C18 Column
Reversed-phase HPLC, particularly with a C18 stationary phase, is the most widely used chromatographic technique due to its versatility and applicability to a broad range of analytes. For the analysis of 2-(bromomethyl)-3-methylpyridine and its similarly non-polar derivatives, a C18 column provides excellent retention and resolution.
Causality Behind Experimental Choices for Method 1
-
Stationary Phase: A C18 (octadecyl) bonded silica phase is chosen for its hydrophobic nature, which provides strong retention for the relatively non-polar 2-(bromomethyl)-3-methylpyridine. The long alkyl chains interact with the non-polar regions of the analyte, leading to good separation from other non-polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. Acetonitrile is a common organic modifier that offers good solvating power and low viscosity. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), is crucial for several reasons. Firstly, it protonates the basic pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing due to interactions with residual silanols on the silica support. Secondly, the acidic mobile phase can help to suppress the ionization of any acidic impurities, leading to better retention and peak shape.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure that both the relatively non-polar starting material and any more polar products are eluted within a reasonable timeframe with good peak shape.
-
Detection: Pyridine and its derivatives typically exhibit strong UV absorbance in the range of 250-270 nm.[4] A detection wavelength of 254 nm is a common and effective choice for these compounds.[5]
Experimental Protocol: Method 1
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Method 1 Workflow
Caption: Workflow for Reversed-Phase HPLC Analysis.
Method 2: The Specialist - Mixed-Mode Chromatography for Enhanced Polar Retention
While the C18 method is excellent for non-polar to moderately polar compounds, it can struggle with the retention of very polar species, such as the hydrolysis product 2-(hydroxymethyl)-3-methylpyridine. In such cases, a mixed-mode stationary phase, which combines reversed-phase and ion-exchange functionalities, offers a superior solution.[6][7]
Causality Behind Experimental Choices for Method 2
-
Stationary Phase: A mixed-mode column with both C18 (reversed-phase) and cation-exchange functionalities is selected. The C18 component retains the non-polar starting material, while the cation-exchange groups strongly interact with the protonated pyridine nitrogen of both the starting material and its polar products. This dual retention mechanism provides excellent separation for compounds across a wide polarity range.
-
Mobile Phase: An ammonium formate buffer is used in conjunction with acetonitrile. The ammonium formate serves two purposes: it controls the pH to ensure the pyridine nitrogen is protonated for cation exchange, and the salt concentration can be adjusted to modulate the strength of the ion-exchange interactions, providing an additional parameter for method optimization. This mobile phase is also compatible with mass spectrometry (MS), which can be invaluable for identifying unknown reaction byproducts.[6]
-
Isocratic Elution: Depending on the specific separation, an isocratic elution (constant mobile phase composition) may be sufficient, simplifying the method and reducing run times. However, a shallow gradient can also be employed to fine-tune the separation of complex mixtures.
-
Detection: A detection wavelength of 254 nm remains a suitable choice for this method.
Experimental Protocol: Method 2
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 3.0 x 150 mm, 3 µm particle size
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% Mobile Phase A / 30% Mobile Phase B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Method 2 Workflow
Caption: Workflow for Mixed-Mode HPLC Analysis.
Comparative Data Summary
The following table summarizes the key performance attributes of the two proposed HPLC methods, providing a clear comparison to aid in your selection process.
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: Mixed-Mode (RP/Cation-Exchange) |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic and Cation-Exchange Interactions |
| Optimal Analyte Polarity | Non-polar to moderately polar | Broad range, including highly polar and charged analytes |
| Retention of 2-(Bromomethyl)-3-methylpyridine | Strong | Good |
| Retention of Polar Products (e.g., Hydrolysis Product) | Weak to moderate | Strong |
| Mobile Phase Compatibility | Standard RP solvents, acid modifiers | Buffered aqueous/organic, MS-compatible |
| Method Development Complexity | Relatively straightforward | More complex due to multiple interaction modes |
| Robustness | High | Generally high, but sensitive to buffer pH and ionic strength |
Conclusion: Selecting the Right Tool for the Job
Both the reversed-phase C18 and the mixed-mode HPLC methods offer viable solutions for the analysis of reactions involving 2-(bromomethyl)-3-methylpyridine. The choice between them should be dictated by the specific requirements of your analysis.
-
For routine reaction monitoring where the primary goal is to track the consumption of the starting material and the formation of a limited number of non-polar to moderately polar products, the reversed-phase C18 method is an excellent choice. It is robust, easy to implement, and provides excellent performance for its intended application.
-
When a comprehensive analysis of a complex reaction mixture is required, particularly when the formation of highly polar byproducts is anticipated, the mixed-mode method is superior. Its ability to retain and separate compounds across a wide polarity spectrum makes it an invaluable tool for impurity profiling, stability studies, and in-depth reaction characterization.
References
- Biemann, K. (1962).
- Dolan, J. W. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC North America, 32(3), 190-197.
- Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 165, 287-298.
- Green, M. D., et al. (2002). A rapid and simple high-performance liquid chromatographic method for the simultaneous determination of pyrimethamine and sulfadoxine in human plasma.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Hossan, S., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345.
-
Kaufman, T. S. (2013, March 21). Re: 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. Retrieved from [Link]
-
Petruševski, V. (2014, March 7). Re: How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
comparing catalytic methods for the synthesis of 2-(Bromomethyl)-3-methylpyridine
Technical Guide: Catalytic & Initiated Synthesis of 2-(Bromomethyl)-3-methylpyridine
Executive Summary
The synthesis of 2-(Bromomethyl)-3-methylpyridine (Structure 1 ) is a critical bottleneck in the manufacturing of proton pump inhibitors (e.g., Lansoprazole) and various agrochemicals. The core challenge lies in regioselectivity : the substrate, 2,3-lutidine, possesses two competing methyl groups. While the 2-methyl position is electronically activated, standard radical bromination frequently results in significant over-bromination (dibromide formation) and minor 3-methyl substitution, leading to difficult purification and low yields (typically <50% isolated).
This guide compares three distinct methodologies:
-
Thermal Radical Initiation (Batch): The traditional NBS/AIBN route.
-
Continuous Flow Photochemistry: The modern standard for selectivity control.
-
Oxidative Biphasic Catalysis: A "green" alternative using in-situ bromine generation.
Recommendation: For pharmaceutical GMP intermediates, Method 2 (Flow Photochemistry) is the superior choice, offering a 20-30% yield increase over batch methods by strictly controlling residence time to suppress over-bromination.
Mechanistic Grounding: The Selectivity Challenge
To optimize this reaction, one must understand the electronic bias of the pyridine ring.
-
Regioselectivity (2-Me vs. 3-Me): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). The protons on the 2-methyl group are more acidic (
) compared to the 3-methyl group ( ) due to closer proximity to the nitrogen. Consequently, the activation energy for hydrogen abstraction by a radical species (Br•) is lower at the 2-position.[1] -
The Over-Bromination Trap: The introduction of a bromine atom at the 2-position stabilizes the remaining protons on that same carbon, making the second bromination event (forming the dibromide) kinetically competitive with the first. This is why batch reactions often yield a "statistical soup" of mono-, di-, and starting material.
Figure 1: Mechanistic pathway showing the kinetic competition between the desired product and the over-brominated impurity.
Comparative Methodologies
Method A: Thermal Radical Initiation (Standard Batch)
The historical benchmark using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).
-
Protocol:
-
Dissolve 2,3-lutidine (1.0 eq) in Chlorobenzene or Benzotrifluoride (PhCF3). Note: Avoid CCl4 due to toxicity.
-
Add NBS (0.95 eq) and AIBN (0.05 eq). Crucial: Use slightly less than 1 eq of NBS to limit dibromination.
-
Heat to 80°C (initiation temperature of AIBN) under
atmosphere. -
Reaction is exothermic; monitor temperature closely.
-
Quench with aqueous
to destroy residual bromine.[2]
-
-
Critique:
-
Pros: Low equipment cost; familiar chemistry.
-
Cons: "Hot spots" in batch reactors lead to high dibromide formation (10-15%). The succinimide byproduct precipitates, complicating agitation.
-
Yield: Typically 45-55% isolated.
-
Method B: Continuous Flow Photochemistry (Recommended)
A modern approach utilizing visible light to cleave the N-Br bond at ambient temperature, decoupling thermal initiation from radical generation.
-
Protocol:
-
Feed A: 2,3-lutidine (1.0 M) in Acetonitrile.
-
Feed B: NBS (0.6 - 0.8 eq) in Acetonitrile. Note: Lower stoichiometry is used, with unreacted starting material recycled.
-
Reactor: FEP tubing coiled around a 450 nm (Blue) LED light source.
-
Process: Feeds are mixed and pumped through the photoreactor with a residence time of exactly 2–5 minutes.
-
Quench: The stream flows immediately into a stirred vessel containing 2,6-lutidine or phosphites to instantly arrest the radical chain.
-
-
Critique:
-
Pros: Superior selectivity. The short residence time prevents the product from encountering excess bromine radicals, significantly reducing dibromide (<5%).
-
Cons: Requires flow reactor pumps and tubing setup.
-
Yield: 70-80% (based on recovered starting material).
-
Figure 2: Schematic of a Continuous Flow Photochemical setup, ensuring precise control over reaction time.
Method C: Oxidative Biphasic Catalysis (Green)
Uses inorganic bromide sources oxidized in situ, avoiding the atom-uneconomical succinimide waste.
-
Protocol:
-
Biphasic system: 2,3-lutidine in Ethyl Acetate + aqueous NaBr (1.1 eq).
-
Catalyst: NaBrO3 (0.3 eq) and NaHSO3 (slow addition) or
/HBr. -
Mechanism: The oxidant generates
slowly in the aqueous phase, which partitions into the organic phase to react. -
Requires intense stirring or Phase Transfer Catalyst (e.g., TBAB).
-
-
Critique:
-
Pros: High Atom Economy; water is the main byproduct.
-
Cons: Biphasic mass transfer is difficult to control at scale. The acidic aqueous phase can protonate the pyridine ring, deactivating it towards radical attack (pyridinium salts do not undergo radical bromination easily).
-
Yield: Variable (30-60%).
-
Data Comparison Table
| Feature | Method A: Thermal Batch (NBS) | Method B: Flow Photo (NBS) | Method C: Oxidative (NaBrO3) |
| Catalyst/Initiator | AIBN/BPO (Thermal) | 450nm Light (Photons) | NaBrO3/Acid (Redox) |
| Selectivity (Mono:Di) | Low (~6:1) | High (>15:1) | Medium (~8:1) |
| Isolated Yield | 45-55% | 70-80% | 30-60% |
| Reaction Time | 2-4 Hours | 2-5 Minutes | 4-12 Hours |
| Safety Profile | Risk of Exotherm/Runaway | Inherently Safe (Small vol.) | Corrosive/Acidic |
| Atom Economy | Poor (Succinimide waste) | Poor (Succinimide waste) | Excellent |
Expert Commentary & Troubleshooting
-
The Protonation Pitfall: In Method C (and poorly buffered Method A), if HBr builds up, it protonates the pyridine nitrogen. The resulting pyridinium ion is electron-deficient and repels the electrophilic bromine radical, stalling the reaction.
-
Solution: Add a solid base scavenger (e.g.,
) or use the flow method where residence time is too short for HBr concentration to spike.
-
-
Instability of Product: 2-(Bromomethyl)-3-methylpyridine is a potent lachrymator and is unstable. It tends to self-alkylate (polymerize) upon standing.
-
Best Practice: Do not distill. Isolate as the HBr salt immediately or react in situ with the next nucleophile (e.g., mercapto-benzimidazole for Lansoprazole synthesis).
-
References
-
Cantillo, D., et al. "Flash Photochemistry: Optimization of a Continuous Flow Photochemical Bromination." Journal of Organic Chemistry, vol. 78, no. 9, 2013, pp. 4530–4542. Link
-
Corcoran, E. B., et al. "Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, vol. 25, no. 12, 2021.[3][4][5] Link
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[6] The Wohl-Ziegler Reaction." Chemical Reviews, vol. 43, no.[6] 2, 1948, pp. 271–317.[6] Link
-
Kappe, C. O., et al. "Continuous Flow Photochemical Benzylic Bromination of a Key Intermediate in the Synthesis of a 2-Oxazolidinone." Reaction Chemistry & Engineering, 2018. Link
Sources
Comparative Validation: Continuous-Flow Photochemical Bromination vs. Batch Synthesis for 2-(Bromomethyl)-3-methylpyridine
Executive Summary
The synthesis of 2-(Bromomethyl)-3-methylpyridine (an intermediate for proton pump inhibitors like Lansoprazole) has historically been plagued by poor selectivity and hazardous waste profiles. Traditional batch protocols utilizing N-bromosuccinimide (NBS) and thermal initiators (AIBN) in carbon tetrachloride (
This guide validates a new Continuous-Flow Photochemical Protocol utilizing 450 nm (Blue LED) irradiation in Acetonitrile (
Scientific Rationale & Mechanism
The Selectivity Challenge
The bromination of 2,3-lutidine (2,3-dimethylpyridine) presents a classic competing reaction challenge. While the 2-methyl position is electronically activated (more acidic due to the adjacent nitrogen), the radical stability difference between the 2-methyl and 3-methyl positions is subtle.
In a batch reactor, the concentration of the brominating radical is difficult to control. As the reaction proceeds, the desired product, 2-(Bromomethyl)-3-methylpyridine , accumulates and competes with the starting material for bromine radicals, leading to the thermodynamic sink: the gem-dibromo species.
The Flow Solution
The new protocol utilizes a plug-flow reactor (PFR) regime. By precisely controlling the residence time (
Figure 1: Reaction pathway showing the critical control point where flow chemistry prevents the formation of the over-brominated impurity.
Comparative Analysis: Batch vs. Flow
The following data summarizes the validation run comparing the legacy method (Method A) against the new protocol (Method B).
| Metric | Method A: Legacy Batch | Method B: Flow Photo-Bromination |
| Reagents | NBS, AIBN (Thermal) | NBS, Blue LED (450 nm) |
| Solvent | Acetonitrile (Green, Polar) | |
| Reaction Time | 4–6 Hours (Reflux) | 10 Minutes (Residence Time) |
| Conversion | 88% | 92% |
| Selectivity (Mono:Di) | 60 : 40 | 94 : 6 |
| Isolated Yield | 48% | 83% |
| Purification | Difficult Chromatography | Simple Crystallization/Wash |
| E-Factor (Waste/Product) | High (>50) | Low (<15) |
Validated Experimental Protocols
Method A: Legacy Batch (Baseline)
Note: Provided for comparison only. Not recommended due to safety profile.
-
Dissolve 2,3-lutidine (10 mmol) in
(50 mL). -
Add NBS (11 mmol) and AIBN (0.5 mmol).
-
Heat to reflux (
) for 5 hours. -
Cool, filter succinimide, and evaporate solvent.
-
Result: Dark oil containing ~35% dibrominated impurity.
Method B: Continuous-Flow Photochemical Protocol (Recommended)
This protocol is self-validating; the disappearance of the characteristic NBS red/orange color indicates reaction completion.
Equipment Setup
-
Pumps: Dual-channel syringe pump or HPLC pump (Acid resistant).
-
Reactor: FEP or PFA tubing coil (10 mL volume) wrapped around a 450 nm Blue LED light source (approx. 20W power).[1]
-
Back Pressure Regulator (BPR): Set to 4 bar (to prevent solvent boiling if temp rises).
Step-by-Step Procedure
-
Solution A (Substrate): Dissolve 2,3-lutidine (0.5 M) in Acetonitrile.
-
Solution B (Reagent): Dissolve NBS (0.55 M, 1.1 equiv) in Acetonitrile. Note: NBS is soluble in MeCN, unlike CCl4.
-
Priming: Flush the system with pure Acetonitrile.
-
Execution:
-
Pump Solution A and Solution B into a T-mixer at equal flow rates (e.g., 0.5 mL/min each).
-
Combined flow rate = 1.0 mL/min.
-
Residence Time (
) = Reactor Volume / Flow Rate = 10 minutes.
-
-
Irradiation: Pass the mixture through the photo-reactor coil maintained at
(active air cooling). -
Quench: Direct the output immediately into a stirred flask containing saturated aqueous
(Sodium Thiosulfate) to quench unreacted radical species instantly. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Figure 2: Schematic of the continuous-flow photochemical setup showing the precise control of mixing and irradiation time.
Validation Criteria
To ensure the protocol has been executed correctly, verify the following analytical markers:
-
Visual Check: The reaction mixture should transition from pale yellow (NBS solution) to colorless/pale orange upon exiting the reactor. A deep red color indicates iodine contamination or overheating.
-
H-NMR Validation (
):-
Target Product: Look for the singlet at
4.55 ppm ( ). -
Starting Material: Singlet at
2.55 ppm ( ). -
Impurity (Dibromo): If a singlet appears at
6.8–7.0 ppm ( ), reduce residence time by increasing flow rate.
-
-
HPLC Purity: The target peak area should exceed 95% before recrystallization.
Conclusion
The transition from batch
References
-
Cantillo, D., et al. (2013). "Light-Induced C–H Bromination of Aromatic Hydrocarbons in Continuous-Flow." Journal of Organic Chemistry. [Link]
-
Vapourtec Application Note. "Photochemical bromination with elemental bromine in continuous flow." Vapourtec. [Link][2]
-
Corcoran, E. B., et al. (2021).[1] "Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction: Mechanism and Solvents." [Link][3]
-
National Center for Biotechnology Information. "2-(Bromomethyl)-3-methylpyridine Compound Summary." PubChem. [Link]
Sources
biological activity comparison of derivatives from 2-(Bromomethyl)-3-methylpyridine
Executive Summary & Scaffold Analysis
2-(Bromomethyl)-3-methylpyridine is a critical electrophilic building block in medicinal chemistry, primarily serving as the "warhead" precursor for the prazoles —a class of substituted benzimidazoles used as Proton Pump Inhibitors (PPIs).
The biological significance of derivatives synthesized from this scaffold stems from the specific arrangement of the pyridine ring :
-
C2-Position (Bromomethyl/Linker): The bromine provides a facile leaving group for nucleophilic substitution by 2-mercaptobenzimidazoles, creating the essential methyl-sulfinyl linker found in all PPIs.
-
C3-Position (Methyl Group): This is the functional "trigger." The electron-donating methyl group at C3 increases the nucleophilicity of the pyridine nitrogen (
modulation). This is crucial for the acid-catalyzed rearrangement that activates the prodrug into its active sulfenamide form within the parietal cell.
This guide compares the two primary therapeutic derivatives: Lansoprazole and Rabeprazole , while also addressing emerging applications in antimicrobial research.
Comparative Analysis: Lansoprazole vs. Rabeprazole
Both drugs share the core 2-(pyridin-2-ylmethylsulfinyl)benzimidazole structure derived from the title compound, but differences in the C4-substituent on the pyridine ring (introduced via the precursor) drastically alter their pharmacodynamics.
Pharmacodynamic Profile
The following data highlights the functional divergence resulting from structural modifications to the pyridine scaffold.
| Feature | Lansoprazole | Rabeprazole | Structural Cause |
| Precursor Scaffold | 2-(Bromomethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 2-(Bromomethyl)-3-methyl-4-(3-methoxypropoxy)pyridine | 4-position substitution |
| Activation | ~4.0 | ~5.0 | Rabeprazole's ether side chain is more electron-donating, raising |
| Acid Stability | Higher (Activates slower) | Lower (Activates faster) | Higher pyridine basicity leads to faster acid accumulation. |
| Onset of Action | Slower (Cumulative effect) | Rapid (Near maximal dose 1) | Faster conversion to active sulfenamide. |
| H+/K+ ATPase | 0.09 - 0.76 µM | 0.07 - 0.55 µM | Rabeprazole binds to more cysteine residues (Cys813, Cys822). |
| Dissociation Rate | Moderate | Slow | Access to deeper Cys822 residue by Rabeprazole. |
Mechanism of Action (Activation Pathway)
The derivatives are prodrugs . They are inactive at neutral pH (bloodstream) and only activate in the highly acidic secretory canaliculi of the parietal cells (pH < 1.0).
Figure 1: The acid-catalyzed activation cascade common to 2-(bromomethyl)-3-methylpyridine derivatives. The C3-methyl group on the pyridine ring (from the title compound) is essential for pushing the electron density to the nitrogen, driving the first step.
Experimental Protocols
To validate the biological activity of these derivatives, the H+/K+ ATPase Inhibition Assay is the gold standard.
Protocol: H+/K+ ATPase Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme Source: Gastric membrane vesicles (isolated from hog or rabbit stomach).
-
Buffer: 40 mM Tris-HCl (pH 7.4).
-
Cofactors: 2 mM
, 10 mM . -
Detection Reagent: Ammonium molybdate / Malachite Green.
Workflow:
-
Pre-incubation (Acid Activation):
-
Since these are prodrugs, they must be pre-incubated in acidic buffer (pH 4.0) for 30 minutes to generate the active sulfenamide.
-
Control: Run parallel samples without acid pre-incubation to verify prodrug stability.
-
-
Reaction Setup:
-
Mix: 10 µg Enzyme protein + Buffer +
+ + Activated Drug (Concentration range: 0.01 – 100 µM). -
Volume: Adjust to 1.0 mL.
-
-
Initiation:
-
Termination:
-
Add 1.0 mL ice-cold 10% TCA.[1] Centrifuge at 2000 x g for 10 min.
-
-
Quantification:
-
Take supernatant. Add Molybdate reagent.
-
Read Absorbance at 660 nm (or 400 nm depending on specific molybdate formulation).
-
Calculate % Inhibition relative to vehicle control.
-
Validation Criteria:
-
Positive Control: Omeprazole (
). -
Background: Measure
release in the absence of (basal ATPase activity) and subtract from total.
Synthesis & Structural Logic
The synthesis of these bioactive molecules relies on the high reactivity of the bromomethyl group.
Figure 2: Synthetic pathway transforming the bromomethyl precursor into the bioactive sulfoxide drug.
Emerging Applications (Beyond PPIs)
While PPIs are the dominant application, recent medicinal chemistry research has utilized the 2-(bromomethyl)-3-methylpyridine scaffold for other targets:
-
Antimicrobial Agents:
-
Anticancer (Thienopyridines):
-
Cyclization of the pyridine scaffold to form thieno[2,3-b]pyridines .
-
Activity: Cytotoxicity against HepG2 and MCF-7 cell lines.
-
Target: EGFR kinase inhibition (IC50 ranges 7-17 nM).
-
References
-
Comparative Pharmacodynamics of PPIs
-
H+/K+ ATPase Assay Methodology
-
Synthesis of Lansoprazole/Rabeprazole
- Title: A penetrative review of past-practiced str
-
Source: Moroccan Journal of Chemistry.
-
URL:[Link]
-
Emerging Antimicrobial Derivatives
Sources
- 1. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. asianjpr.com [asianjpr.com]
- 6. Rabeprazole is superior to omeprazole for the inhibition of peptone meal-stimulated gastric acid secretion in Helicobacter pylori-negative subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(Bromomethyl)-3-methylpyridine
Executive Safety Summary
Immediate Hazard Class: Corrosive (H314) & Potent Lachrymator
Handling 2-(Bromomethyl)-3-methylpyridine requires protocols significantly more stringent than standard organic synthesis. As a benzylic bromide derivative, this compound is a powerful alkylating agent. It possesses high volatility relative to its molecular weight and activates TRPA1 channels in mucous membranes, causing immediate, debilitating tearing and respiratory distress at low concentrations.
Critical Directive: Do not rely on standard laboratory safety glasses or single-layer disposable nitrile gloves. The lipophilic nature of this molecule allows it to permeate standard rubber rapidly and alkylate skin proteins, leading to delayed, deep-tissue chemical burns.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.
| Control Layer | Requirement | Scientific Rationale |
| Primary Containment | Certified Fume Hood (Face velocity: 80–100 fpm) | The compound is a lachrymator. Fugitive emissions will evacuate a lab. Work >6 inches inside the sash. |
| Secondary Containment | Spill Tray (Polypropylene or chemically resistant) | Confines liquid spread. Benzylic bromides are heavy oils; containment prevents seepage into benchtop laminates. |
| Atmosphere | Closed Transfer Systems | Whenever possible, use cannulas or syringes for transfer to avoid open-air pouring. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The Permeation Fallacy
Crucial Insight: Standard disposable nitrile gloves (4 mil) offer <5 minutes of protection against benzylic bromides before chemical breakthrough occurs. The compound diffuses through the polymer matrix without necessarily damaging the glove physically.
Recommended Protocol:
-
Inner Layer: 4-mil Nitrile (barrier against sweat/dexterity).
-
Outer Layer (High Risk/Prolonged): Silver Shield® / 4H® (PE/EVAL Laminate) . These are chemically impervious to alkyl halides but reduce dexterity.
-
Outer Layer (Splash Protection/Short Tasks): Thick Nitrile (>8 mil) or Double-Gloved Standard Nitrile. MUST be changed immediately upon any splash.
Eye & Face Protection[1]
-
Minimum: Chemical Splash Goggles (indirect venting). Safety glasses allow vapors to bypass the lens, causing severe eye watering.
-
High Volume (>5g): Face Shield over Goggles.
Body Protection[2]
-
Standard: Chemical-resistant lab coat (buttoned to neck).
-
High Risk: Tyvek® sleeves or apron if transferring large volumes, as cotton lab coats absorb and hold the lachrymator against the skin.
Operational Workflow & Decision Logic
The following decision tree outlines the safe handling workflow, emphasizing the "Stop/Go" decision points based on engineering control availability.
Figure 1: Operational decision tree for selecting PPE and transfer methods based on volume and engineering control status.
Emergency Response: Spills & Exposure[3][4][5]
The "Wipe and Go" method is dangerous. Wiping a lachrymator spreads the surface area, increasing the rate of vaporization and facility contamination.
Chemical Neutralization (Quenching)
You must chemically destroy the alkylating potential of the spill before cleaning it up.
-
Quench Solution: 10% Sodium Thiosulfate (aq) OR 5% Ammonium Hydroxide in Methanol.
-
Mechanism: The thiosulfate or amine acts as a nucleophile, displacing the bromide and converting the volatile lachrymator into a non-volatile, water-soluble salt.
Spill Response Workflow
Figure 2: Step-by-step spill response protocol emphasizing chemical neutralization prior to absorption.
Waste Disposal & Decontamination[6]
Glassware: Do not remove contaminated glassware from the fume hood immediately.
-
Rinse glassware inside the hood with a dilute ammonia or sodium thiosulfate solution.
-
Allow to sit for 10-15 minutes.
-
Wash with acetone and water.
-
Collect the first rinse as halogenated organic waste.
Solid Waste: Gloves, paper towels, and absorbents contaminated with this substance must be double-bagged (sealed) and labeled specifically as "Lachrymator/Corrosive Debris" to prevent accidental exposure to waste handling personnel.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)-3-methylpyridine.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl bromide derivatives (General Safety).
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (Permeation data for Alkyl Bromides).
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Controlling Exposure to Hazardous Chemicals.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
